Product packaging for Montelukast nitrile(Cat. No.:CAS No. 866923-62-8)

Montelukast nitrile

Cat. No.: B032453
CAS No.: 866923-62-8
M. Wt: 567.2 g/mol
InChI Key: LFNFSZSLPYLMBG-LDXVMNHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Montelukast nitrile is a crucial synthetic intermediate in the preparation of Montelukast, a potent and selective leukotriene receptor antagonist. This compound serves as a key building block in organic and medicinal chemistry research, enabling the study and development of therapeutics targeting the cysteinyl leukotriene (CysLT1) receptor. Its nitrile functional group is a pivotal handle for further chemical transformations, ultimately leading to the final active pharmaceutical ingredient. Researchers utilize this compound to investigate synthetic pathways, optimize production processes, and create novel analogs for structure-activity relationship (SAR) studies. The primary research value lies in its role in understanding and inhibiting the leukotriene pathway, which is implicated in inflammatory processes such as those seen in asthma, allergic rhinitis, and other inflammatory conditions. By providing this high-purity intermediate, we empower scientists to advance their work in pharmacology and drug discovery, focusing on mechanisms that modulate inflammatory and allergic responses. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H35ClN2OS B032453 Montelukast nitrile CAS No. 866923-62-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H35ClN2OS/c1-34(2,39)31-9-4-3-7-26(31)13-17-33(40-24-35(18-19-35)20-21-37)28-8-5-6-25(22-28)10-15-30-16-12-27-11-14-29(36)23-32(27)38-30/h3-12,14-16,22-23,33,39H,13,17-20,24H2,1-2H3/b15-10+/t33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNFSZSLPYLMBG-LDXVMNHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H35ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866923-62-8
Record name 2-(1-((1-(3-((E)-2-(7-Chloroquinolin-2-yl)ethenyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propyl)sulfanylmethyl)cyclopropyl)acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866923628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-((1-(3-((E)-2-(7-CHLOROQUINOLIN-2-YL)ETHENYL)PHENYL)-3-(2-(2-HYDROXYPROPAN-2-YL)PHENYL)PROPYL)SULFANYLMETHYL)CYCLOPROPYL)ACETONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS7B2ZWL9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Data Analysis of Montelukast Nitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Montelukast nitrile, a key intermediate and potential impurity in the synthesis of the anti-asthmatic drug Montelukast. This document outlines the standard methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, and presents the expected data in a structured format for easy interpretation.

Introduction

This compound ((R,E)-2-(1-((1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propylthio)methyl)cyclopropyl)acetonitrile) is a critical compound in the manufacturing process of Montelukast[1]. As a process-related impurity, its detection and characterization are essential for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API)[2]. Spectroscopic techniques are the primary tools for the structural elucidation and purity assessment of such pharmaceutical compounds[1]. This guide details the application of NMR, IR, and Mass Spectrometry for the definitive identification and characterization of this compound.

Chemical Structure and Key Functional Groups

The chemical structure of this compound is complex, containing several key functional groups that give rise to characteristic spectroscopic signals. Understanding these is fundamental to interpreting the spectral data.

Chemical Structure of this compound cluster_Montelukast_Nitrile This compound (C35H35ClN2OS) quinoline Quinoline Ring vinyl Vinyl Group quinoline->vinyl phenyl1 Phenyl Ring 1 vinyl->phenyl1 chiral_center Chiral Center (R) phenyl1->chiral_center thioether Thioether Linkage chiral_center->thioether phenyl2 Phenyl Ring 2 chiral_center->phenyl2 cyclopropyl Cyclopropyl Ring thioether->cyclopropyl nitrile Nitrile Group (-C≡N) cyclopropyl->nitrile propanol 2-Hydroxypropan-2-yl Group phenyl2->propanol Spectroscopic Data Analysis Workflow cluster_workflow Analysis Workflow A Sample Preparation B Data Acquisition (NMR, IR, MS) A->B Instrumental Analysis C Data Processing (Fourier Transform, Baseline Correction, etc.) B->C Raw Data D Spectral Interpretation C->D Processed Spectra E Structural Elucidation D->E Peak Assignments F Data Reporting E->F Confirmed Structure

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Montelukast Precursors

Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist widely prescribed for the treatment of asthma and allergic rhinitis. The synthesis of this complex molecule relies on the efficient preparation of key precursors. This technical guide provides a comprehensive review of the synthesis of these crucial intermediates, with a focus on 1-(mercaptomethyl)cyclopropaneacetic acid, a pivotal component of the Montelukast side chain. This document details various synthetic pathways, presents quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols for key reactions.

Synthesis of 1-(Mercaptomethyl)cyclopropaneacetic Acid: A Key Side-Chain Precursor

1-(Mercaptomethyl)cyclopropaneacetic acid is a critical intermediate in the synthesis of Montelukast.[1] Its preparation has been approached through several synthetic routes, often starting from 1,1-cyclopropanedimethanol or related cyclopropane derivatives. Below are detailed examinations of prominent synthetic pathways.

Pathway 1: From 1,1-Cyclopropanedimethanol via Cyanation and Thiolation

A common and well-documented route begins with 1,1-cyclopropanedimethanol. This multi-step synthesis involves the formation of a nitrile intermediate, which is subsequently converted to the final thiol acid. An optimized five-step process has been reported to achieve a total yield of 49.5%.[2]

G A 1,1-Cyclopropanedimethanol B Cyclopropyl Sulfinate A->B SOCl2, Et3N C 1-Hydroxymethyl-cyclopropylacetonitrile B->C NaCN D Mesylated Intermediate C->D MsCl E Isothiuronium Salt D->E Thiourea F 1-(Mercaptomethyl)cyclopropaneacetic Acid E->F NaOH, H2O (Hydrolysis)

Caption: Synthesis of 1-(Mercaptomethyl)cyclopropaneacetic Acid from 1,1-Cyclopropanedimethanol.

Quantitative Data for Pathway 1
StepReactantsSolventsTemperature (°C)Time (h)Yield (%)Reference
Sulfinate Formation1,1-cyclopropanedimethanol, SOCl2, triethylamine----[2]
CyanationCyclopropyl sulfinate, NaCNDMF/Toluene9018-[2]
Mesylation1-Hydroxymethyl-cyclopropylacetonitrile, MsCl----[3]
Isothiuronium Salt FormationMesylated Intermediate, ThioureaEthanolReflux1.5-[2]
HydrolysisIsothiuronium Salt, NaOHWaterReflux5-[2]
Overall 49.5 [2]
Detailed Experimental Protocols for Pathway 1

Synthesis of Cyclopropyl Sulfinate (3) [2]

  • Add 1,1-cyclopropanedimethanol (102g, 1mol), triethylamine (222g, 2.2mol) and an appropriate solvent.

  • Cool the mixture and add thionyl chloride.

  • The reaction progress is monitored by TLC.

Synthesis of 1-Hydroxymethyl-cyclopropylacetonitrile [2]

  • The reaction temperature for the cyanation of cyclopropyl sulfinate is raised from 70°C to 90°C.

  • This modification reduces the reaction time from 40 hours to 18 hours, significantly improving production efficiency.

Formation of Isothiuronium Salt (6) [2]

  • Combine the mesylated intermediate (oily substance 5) and thiourea (48g, 0.63mol) in anhydrous ethanol (250 mL) in a 500 mL flask.

  • Heat the mixture to reflux and maintain for 1.5 hours.

  • Cool the solution to below 10°C and slowly introduce dry hydrogen chloride gas (46g, 1.26 mol).

  • A large amount of white solid will precipitate. Cool to 0°C and hold for 1 hour.

  • Filter the solid and dry at 60°C to obtain the isothiuronium salt (116g, 0.56mol).

Hydrolysis to 1-(Mercaptomethyl)cyclopropaneacetic Acid (1) [2]

  • In a 500mL flask, dissolve caustic soda (150g, 3.75mol) in water (540mL) and cool to room temperature.

  • Add the isothiuronium salt (116g, 0.56mol) under a nitrogen atmosphere.

  • Heat the mixture to reflux and maintain for 5 hours.

  • After completion, the reaction mixture is worked up to isolate the final product.

Pathway 2: Alternative Thiolation and Hydrolysis

Another documented pathway involves the use of potassium thioacetate or thioacetic acid, followed by hydrolysis to yield the desired thiol.[4][5] This method avoids the use of thiourea.

G A 1-(Halomethyl)cyclopropaneacetonitrile (e.g., Bromomethyl) B 1-(Acetylthiomethyl)cyclopropaneacetonitrile A->B Potassium Thioacetate or Thioacetic Acid + Base C 1-(Mercaptomethyl)cyclopropaneacetic Acid B->C Base-catalyzed Hydrolysis (e.g., NaOH in Toluene/Water)

Caption: Synthesis via Acetylthiomethyl Intermediate.

Quantitative Data for Pathway 2
StepReactantsSolventsTemperature (°C)Time (h)Yield (%)Reference
Thioacetate Formation1-(Mesyloxymethyl)cyclopropaneacetonitrile, KSAcDMF70--[3]
Hydrolysis1-(Acetylthiomethyl)cyclopropaneacetonitrile, NaOHToluene / Water-16-18-[5]
Detailed Experimental Protocols for Pathway 2

Preparation of 1-(Bromomethyl)cyclopropaneacetonitrile [4]

  • React 1-(hydroxymethyl)cyclopropaneacetonitrile with bromine in the presence of an organic phosphine in an organic solvent.

  • The reaction can be performed at an elevated temperature.

  • The product can be isolated by cooling the reaction mixture, filtering the resulting cake, washing with organic solvents, and drying.

Conversion to 1-(Acetylthiomethyl)-cyclopropaneacetonitrile (VI) [4]

  • The bromo-intermediate (V) is treated with potassium thioacetate or thioacetic acid in the presence of a base to yield the acetylthio compound (VI).

Hydrolysis to 1-(Mercaptomethyl)cyclopropaneacetic acid (VII) [4]

  • The acetylthio compound (VI) is reacted in a biphasic solvent system comprising toluene and an aqueous base (e.g., NaOH) to yield the final product.

Synthesis of the Montelukast Core Structure

The core of the Montelukast molecule is assembled and then coupled with the side-chain precursor. A key intermediate in this part of the synthesis is methyl 2-[(3S)-[3-[2-(7-chloro-2-quinolinyl)vinyl]phenyl]-3-hydroxypropyl]benzoate.

G A Methyl 2-[(3S)-[3-[2-(7-chloro-2-quinolinyl)vinyl]phenyl]-3-hydroxypropyl]benzoate B Tertiary Alcohol Intermediate A->B Grignard Reaction (MeMgCl) C Mesylate Intermediate (2-[2-[(3S)-...-3-(methylsulfonyloxy)propyl]phenyl]-2-propanol) B->C Mesylation (MsCl) E Montelukast Acid C->E Coupling Reaction (with dianion of D) D 1-(Mercaptomethyl)cyclopropaneacetic Acid D->E

Caption: Final steps in Montelukast synthesis involving precursor coupling.

Coupling Reaction and Final Steps

The final phase of Montelukast synthesis involves the coupling of the activated core structure (the mesylate intermediate) with the thiol-containing side chain, 1-(mercaptomethyl)cyclopropaneacetic acid.[4][6]

Quantitative Data for Coupling and Salification
StepReactantsCatalyst/BaseOverall Yield (%)Purity (%)Reference
Coupling & Salification2-[2-[(3S)-...-3-(methylsulfonyloxy)propyl]phenyl]-2-propanol (4) , Sodium 1-(mercaptomethyl)cyclopropyl acetateTetrabutyl ammonium bromide (PTC)69.3 (from 2 )>99.8 (chiral)[6]
Detailed Experimental Protocol for Coupling

Grignard Reaction and Mesylation [6]

  • Methyl 2-[(3S)-[3-[2-(7-chloro-2-quinolinyl)vinyl]phenyl]-3-hydroxypropyl]benzoate (2) is subjected to a Grignard reaction with methyl magnesium chloride.

  • The resulting tertiary alcohol is then treated with methanesulfonyl chloride to yield the mesylate intermediate (4).

Coupling Reaction [4][6]

  • The mesylate intermediate (4) reacts with sodium 1-(mercaptomethyl)cyclopropyl acetate.

  • The reaction is carried out in the presence of a phase transfer catalyst such as tetrabutyl ammonium bromide.[6]

  • An alternative method involves converting 1-(mercaptomethyl)cyclopropaneacetic acid into a dilithium dianion using n-butyl lithium at low temperatures before reacting it with the mesylate.[4]

Purification and Salification [6]

  • The resulting Montelukast acid (6) is recrystallized from a mixture of ethanol and water (9:1). This step is crucial for removing specific impurities.

  • The purified acid is then converted to its sodium salt to yield the final active pharmaceutical ingredient.

This guide provides a foundational understanding of the synthetic routes to key Montelukast precursors. The presented pathways, supported by quantitative data and detailed protocols, offer valuable insights for process optimization and development in the pharmaceutical industry.

References

An In-depth Technical Guide to the Stereochemistry and Chiral Purity of Montelukast Nitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry and chiral purity of Montelukast nitrile, a key intermediate in the synthesis of the potent and selective leukotriene D4 receptor antagonist, Montelukast. The document details the stereoselective synthetic pathways leading to the desired (R)-enantiomer of this compound, outlines experimental protocols for its chiral analysis and resolution, and presents quantitative data in a clear, tabular format. Furthermore, this guide includes detailed diagrams of synthetic and analytical workflows to facilitate a deeper understanding of the critical quality attributes of this important pharmaceutical intermediate.

Introduction: The Significance of Chirality in Montelukast

Montelukast is a widely prescribed medication for the treatment of asthma and allergic rhinitis. Its therapeutic efficacy is intrinsically linked to its specific three-dimensional structure. The molecule possesses a single chiral center, and only the (R)-enantiomer exhibits the desired pharmacological activity as a leukotriene receptor antagonist. The (S)-enantiomer is considered an impurity and its presence must be strictly controlled in the final drug substance.

This compound is a crucial precursor in several synthetic routes to Montelukast. Consequently, establishing and controlling the stereochemistry at the nitrile stage is paramount to ensuring the chiral purity of the final active pharmaceutical ingredient (API). This guide focuses specifically on the stereochemical considerations of this compound.

Stereoselective Synthesis of (R)-Montelukast Nitrile

The synthesis of enantiomerically pure (R)-Montelukast nitrile is a critical step in the overall manufacturing process of Montelukast. A common strategy involves the stereoselective reduction of a prochiral ketone precursor.

A key synthetic approach involves the chiral reduction of a keto ester intermediate to establish the desired stereocenter. This is often followed by the introduction of the nitrile group and subsequent coupling reactions to build the final this compound structure. One reported method utilizes the chiral reducing agent (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Cl) to achieve the desired stereoselectivity.

G cluster_synthesis Stereoselective Synthesis of (R)-Montelukast Nitrile ProchiralKetoester Prochiral Keto Ester Precursor ChiralReduction Stereoselective Reduction (e.g., with (-)-DIP-Cl) ProchiralKetoester->ChiralReduction ChiralAlcohol (S)-Hydroxy Ester Intermediate ChiralReduction->ChiralAlcohol Mesylation Mesylation ChiralAlcohol->Mesylation MesylatedIntermediate Mesylated Intermediate Mesylation->MesylatedIntermediate NucleophilicSubstitution Nucleophilic Substitution (with NaCN) MesylatedIntermediate->NucleophilicSubstitution HydroxyNitrile (R)-Hydroxy Nitrile Intermediate NucleophilicSubstitution->HydroxyNitrile HeckCoupling Heck Coupling (with Vinylquinoline) HydroxyNitrile->HeckCoupling MontelukastNitrile (R)-Montelukast Nitrile HeckCoupling->MontelukastNitrile

Caption: Synthetic pathway to (R)-Montelukast Nitrile.

Experimental Protocol: Stereoselective Reduction (Illustrative)

This protocol is an illustrative example based on common synthetic strategies and should be optimized for specific laboratory conditions.

  • Preparation of the Reaction Mixture: A solution of the prochiral keto ester precursor in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is prepared in a flame-dried, inert atmosphere (nitrogen or argon) reaction vessel and cooled to a low temperature (e.g., -25 °C).

  • Addition of the Chiral Reducing Agent: A solution of (-)-B-chlorodiisopinocamphenylborane ((-)-DIP-Cl) in the same solvent is added dropwise to the cooled solution of the keto ester while maintaining the low temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching and Work-up: Upon completion, the reaction is quenched by the slow addition of a protic solvent (e.g., methanol). The mixture is then warmed to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and an aqueous solution (e.g., brine).

  • Purification: The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated. The crude product is purified by column chromatography to yield the enantiomerically enriched (S)-hydroxy ester intermediate.

Chiral Purity Analysis of this compound

The determination of the enantiomeric purity of this compound is a critical in-process control to ensure the final API meets regulatory requirements. Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents are powerful techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and reliable method for the separation and quantification of enantiomers. The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Table 1: Proposed Chiral HPLC Method Parameters for this compound Analysis

ParameterProposed ConditionRationale for Adaptation from Montelukast Methods
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalentThis amylose-based CSP is effective for a wide range of chiral compounds, including Montelukast.
Mobile Phase n-Hexane:Isopropanol:Ethanol:Trifluoroacetic Acid (TFA):Diethylamine (DEA) (e.g., 85:10:5:0.1:0.1, v/v/v/v/v)The nitrile group is less polar than the carboxylic acid in Montelukast, requiring a less polar mobile phase for optimal retention and separation. The ratio of modifiers (alcohols, acid, and base) needs to be optimized.
Flow Rate 1.0 mL/minA standard flow rate for this column dimension.
Column Temperature 30 °CTemperature can influence enantioselectivity; this is a common starting point.
Detection UV at 280 nmThe quinoline chromophore is present in both Montelukast and its nitrile precursor.
Injection Volume 10 µLStandard injection volume.
  • Sample Preparation: A solution of this compound is prepared in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

  • System Suitability: A solution containing both the (R)- and (S)-enantiomers (racemic or a spiked sample) is injected to verify the system's ability to separate the two peaks with adequate resolution (typically R > 1.5).

  • Analysis: The prepared sample solution is injected into the HPLC system.

  • Data Processing: The peak areas of the (R)- and (S)-enantiomers are integrated. The enantiomeric excess (ee%) is calculated using the following formula:

    ee% = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

1H NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be a rapid method for determining enantiomeric purity. The CSA forms diastereomeric complexes with the enantiomers of this compound, leading to the differentiation of their NMR signals.

Table 2: Potential Chiral Solvating Agents for NMR Analysis of this compound

Chiral Solvating Agent (CSA)SolventRationale
(S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL)CDCl3Known to be effective for the enantiodiscrimination of Montelukast.
(-)-CinchonidineCDCl3Has shown good enantiodiscrimination power for Montelukast.
  • Sample Preparation: A known amount of this compound is dissolved in a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Addition of CSA: A molar equivalent of the chosen CSA (e.g., (S)-BINOL) is added to the NMR tube.

  • Data Acquisition: The 1H NMR spectrum is acquired.

  • Data Analysis: The signals corresponding to specific protons of the (R)- and (S)-enantiomers, which are now chemically non-equivalent, are identified and integrated. The ratio of the integrals provides the enantiomeric ratio.

Chiral Resolution of this compound

In cases where the stereoselective synthesis does not yield the desired enantiomeric purity, a chiral resolution step may be necessary. This can be achieved through diastereomeric salt formation or preparative chiral chromatography.

Diastereomeric Salt Formation

This classical resolution technique involves reacting the racemic this compound (if it contains a suitable acidic or basic handle, which the primary nitrile does not) with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. This method is less common for the nitrile intermediate itself.

Preparative Chiral Chromatography

Preparative chiral HPLC or Supercritical Fluid Chromatography (SFC) can be employed to separate the enantiomers of this compound on a larger scale. The principles are the same as for analytical chiral chromatography, but larger columns and higher sample loadings are used.

G cluster_workflow Chiral Purity Analysis Workflow Sample This compound Sample Preparation Sample Preparation (Dissolution in Mobile Phase) Sample->Preparation HPLC Chiral HPLC Analysis (Chiral Stationary Phase) Preparation->HPLC DataAcquisition Data Acquisition (Chromatogram) HPLC->DataAcquisition PeakIntegration Peak Integration (Area of (R) and (S) peaks) DataAcquisition->PeakIntegration Calculation Calculation of Enantiomeric Excess (ee%) PeakIntegration->Calculation Result Chiral Purity Result Calculation->Result

Caption: Workflow for chiral purity analysis.

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, quantitative data that could be obtained from the chiral analysis of this compound.

Table 3: Illustrative Quantitative Data for Chiral Purity Analysis

Analytical MethodParameterValue
Chiral HPLC Retention Time of (R)-enantiomer12.5 min
Retention Time of (S)-enantiomer14.2 min
Resolution (Rs)> 2.0
Limit of Detection (LOD) for (S)-enantiomer0.05%
Limit of Quantification (LOQ) for (S)-enantiomer0.15%
Enantiomeric Excess (ee%) of a typical batch> 99.5%
1H NMR with CSA Chemical Shift Difference (Δδ) between enantiomers> 0.05 ppm
Limit of Quantification for minor enantiomer~1%

Conclusion

The control of stereochemistry is a critical aspect of the synthesis and quality control of this compound. The use of stereoselective synthetic methods is the preferred approach to obtain the desired (R)-enantiomer. Robust and validated analytical methods, primarily chiral HPLC, are essential for the accurate determination of enantiomeric purity. This technical guide provides a foundational understanding of the key principles, experimental considerations, and analytical workflows for ensuring the chiral integrity of this compound, thereby contributing to the overall quality and safety of the final Montelukast drug product.

Montelukast Nitrile: A Comprehensive Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast nitrile, a key intermediate in the synthesis of the potent and selective cysteinyl leukotriene receptor antagonist Montelukast, plays a critical role in the manufacturing process of this widely used anti-asthmatic and anti-allergic medication. A thorough understanding of the physical and chemical characteristics of this compound is paramount for process optimization, impurity profiling, and ensuring the quality and consistency of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the known physical properties and solubility of this compound, alongside detailed experimental protocols for their determination.

Physical Characteristics

Precise experimental data for the physical characteristics of this compound, such as its melting and boiling points, are not extensively reported in publicly available literature. This is common for synthetic intermediates that are typically not isolated and characterized in the same manner as a final drug substance. However, key computed and observed properties are summarized below.

Table 1: Physical Characteristics of this compound

PropertyValueSource
Molecular Formula C₃₅H₃₅ClN₂OSPubChem
Molecular Weight 567.18 g/mol PubChem[1]
Appearance Not explicitly stated; likely a solid at room temperature based on its high molecular weight.Inferred
Melting Point Data not available in public literature.-
Boiling Point Data not available in public literature.-

Solubility Profile

The solubility of this compound has been qualitatively described in commercial supplier literature. As a nitrile-containing organic molecule with a substantial hydrocarbon backbone, it is expected to exhibit poor solubility in aqueous solutions and better solubility in organic solvents.

Table 2: Solubility of this compound

SolventSolubilitySource
Methanol SolubleAllmpus[2]
Dimethyl Sulfoxide (DMSO) SolubleAllmpus[2]
Water Expected to be poorly soluble to insoluble.Inferred from chemical structure
Ethanol Data not available.-
Acetonitrile Data not available.-

Experimental Protocols

To address the lack of specific experimental data for this compound, this section provides detailed, standardized methodologies for determining its key physical and chemical properties. These protocols are based on established pharmacopeial and laboratory practices.

Determination of Melting Point (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid organic compound like this compound using a melting point apparatus.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (thin-walled, closed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • Certified reference standards for calibration (e.g., caffeine, vanillin)

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and in a fine powdered form. If necessary, gently grind the sample using a mortar and pestle.

  • Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the closed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-4 mm.

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Approximate Melting Point Determination: If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a rough estimate.

  • Accurate Melting Point Determination:

    • Use a fresh, packed capillary tube.

    • Set the heating rate to a slow, controlled value (e.g., 1-2 °C/min) starting from a temperature approximately 15-20 °C below the estimated melting point.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (onset of melting).

    • Record the temperature at which the last solid crystal melts (completion of melting). The melting point is reported as this range.

  • Calibration: Periodically calibrate the apparatus using certified reference standards with known melting points to ensure accuracy.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

  • Analytical balance

  • Vials or flasks with screw caps

  • Constant temperature shaker bath or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., methanol, DMSO, water). The excess solid should be clearly visible.

    • Seal the vial tightly.

    • Place the vial in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

    • To separate the undissolved solid, centrifuge the solution at a high speed.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method against a calibration curve prepared with known standards.

  • Calculation:

    • Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) by taking into account the dilution factor.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of this compound in Synthesis

To illustrate the pivotal role of this compound in the production of Montelukast, the following diagram outlines a simplified synthetic pathway. This pathway highlights the conversion of a precursor to the nitrile intermediate, which is then transformed into the final Montelukast molecule.

Montelukast_Synthesis cluster_0 Synthesis Pathway of Montelukast cluster_1 Significance A Precursor (e.g., Diol Intermediate) B This compound (Key Intermediate) A->B Nitrile Formation (e.g., with NaCN) C Montelukast (Final API) B->C Hydrolysis of Nitrile to Carboxylic Acid D Introduction of the nitrile group allows for selective chemical manipulation and is a crucial step in building the final molecular structure of Montelukast.

Caption: Simplified synthesis pathway of Montelukast highlighting the role of this compound.

This in-depth technical guide provides a comprehensive overview of the available information on the physical characteristics and solubility of this compound. While specific experimental data is limited, the provided standardized protocols offer a clear path for its determination, aiding researchers and developers in their work with this important pharmaceutical intermediate.

References

The Genesis of an Asthma Blockbuster: A Technical Guide to the Early Synthetic Routes of Montelukast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast, marketed under the brand name Singulair®, is a selective and orally active leukotriene receptor antagonist widely used for the maintenance treatment of asthma and the relief of seasonal allergies. Developed by Merck & Co., its synthesis has been a subject of extensive research, evolving from early, flexible routes designed for structure-activity relationship (SAR) studies to more efficient and scalable manufacturing processes. This in-depth technical guide delves into the core of Montelukast's early development, detailing the seminal synthetic strategies, experimental protocols, and key chemical transformations that paved the way for this blockbuster drug.

Early Synthetic Strategy: A Convergent Approach

The early synthesis of Montelukast, as outlined in foundational patents such as EP 480 717 B1 and EP 737 186 B1, employed a convergent strategy.[1][2] This approach involves the synthesis of two key fragments, a chiral diol intermediate and a thiol side-chain, which are then coupled in the final stages. This strategy offered the flexibility to modify different parts of the molecule to explore SAR.[3]

The core logic of this early synthetic route can be visualized as follows:

G cluster_diol Diol Intermediate Synthesis cluster_thiol Thiol Side-Chain Synthesis cluster_coupling Final Coupling and Deprotection A 7-Chloroquinaldine C Styrylquinoline Aldehyde A->C Condensation B Isophthalaldehyde B->C D Secondary Alcohol C->D Grignard Reaction E Ketoester Intermediate D->E Oxidation & Esterification F Chiral Hydroxyester E->F Asymmetric Reduction G Diol Intermediate F->G Grignard Reaction J Mesylated Diol G->J Mesylation H 1,1-Cyclopropanedimethanol I 1-(Mercaptomethyl) cyclopropaneacetic Acid H->I Multi-step Conversion K Montelukast (Protected) I->K J->K Coupling L Montelukast K->L Deprotection

Figure 1: Overall synthetic workflow of the early Montelukast synthesis.

Synthesis of the Key Diol Intermediate

The synthesis of the chiral diol intermediate is a multi-step process that constructs the core structure of Montelukast.

Synthesis of the Ketoester Intermediate

The initial steps involve the construction of a key ketoester intermediate.

G Start 7-Chloroquinaldine + Isophthalaldehyde Step1 Condensation (Acetic Anhydride) Start->Step1 Product1 3-[2-(7-chloro-2-quinolinyl)ethenyl]benzaldehyde Step1->Product1 Step2 Grignard Reaction (Methylmagnesium Bromide) Product1->Step2 Product2 Secondary Alcohol Step2->Product2 Step3 Oxidation (Manganese Dioxide) Product2->Step3 Product3 Ketone Step3->Product3 Step4 Carboxymethylation (Dimethyl Carbonate, NaH) Product3->Step4 Product4 Ketoester Intermediate Step4->Product4 End Asymmetric Reduction Product4->End

Figure 2: Synthesis pathway for the ketoester intermediate.

Experimental Protocol: Synthesis of 3-[2-(7-chloro-2-quinolinyl)ethenyl]benzaldehyde

A mixture of 7-chloroquinaldine and isophthalaldehyde is heated in the presence of acetic anhydride. The resulting crude product is then crystallized from ethyl acetate to yield the aldehyde.[4]

Experimental Protocol: Grignard Reaction and Oxidation

The aldehyde is reacted with methyl magnesium bromide to provide a secondary alcohol.[4] This alcohol is subsequently oxidized using activated manganese dioxide to afford the corresponding ketone.[4] The enolate of this ketone is then generated using a strong base like sodium hydride and reacted with dimethyl carbonate to yield the ketoester intermediate.[4]

Asymmetric Reduction of the Ketoester

A crucial step in the synthesis is the stereoselective reduction of the ketoester to establish the correct chirality at the benzylic alcohol center. Early methods relied on chiral reducing agents.

Experimental Protocol: Asymmetric Reduction using (-)-DIP-Cl

The ketoester intermediate is reduced using (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Cl). This reaction is typically carried out in an aprotic solvent. The use of (-)-DIP-Cl generally provides the desired (S)-alcohol with good enantioselectivity, although a recrystallization step may be required to achieve >99% enantiomeric excess (ee).[5]

Parameter Value Reference
Reducing Agent(-)-DIP-Cl[5]
Equivalents of Reagent≥ 1.5[5]
Typical Enantioselectivity~95% ee (before recrystallization)[5]
SolventAprotic (e.g., THF)[6]

Table 1: Quantitative Data for Asymmetric Reduction with (-)-DIP-Cl

Later developments saw the introduction of more efficient and environmentally friendly biocatalytic methods for this reduction.

Experimental Protocol: Biocatalytic Asymmetric Reduction

An engineered ketoreductase (KRED) enzyme is used to catalyze the reduction of the ketoester. The reaction is typically run in a biphasic system or with co-solvents to solubilize the substrate. A sacrificial alcohol, such as isopropanol, is often used to regenerate the NADPH cofactor required by the enzyme.[5][7]

Parameter Value Reference
CatalystEngineered Ketoreductase (KRED)[7][8]
Co-solvent Systeme.g., THF/Isopropanol/Water[5]
Substrate LoadingUp to 100 g/L[7][8]
Enantioselectivity>99.9% ee[5][7]
Yield90-98%[5]

Table 2: Quantitative Data for Biocatalytic Asymmetric Reduction

Formation of the Diol Intermediate

The final step in the synthesis of the diol intermediate is another Grignard reaction.

Experimental Protocol: Grignard Reaction to form the Diol

The chiral hydroxyester is treated with an excess of a methyl Grignard reagent, such as methylmagnesium chloride, in the presence of anhydrous cerium chloride. The cerium salt is crucial for preventing side reactions and achieving a clean conversion to the tertiary alcohol, thus forming the diol intermediate.[9][10] The diol is then typically purified by crystallization.[10]

Synthesis of the Thiol Side-Chain

The second key component, 1-(mercaptomethyl)cyclopropaneacetic acid, is synthesized from 1,1-cyclopropanedimethanol.

G Start 1,1-Cyclopropanedimethanol Step1 Cyclic Sulfite Formation (Thionyl Chloride) Start->Step1 Product1 Cyclic Sulfite Step1->Product1 Step2 Ring Opening with Cyanide (NaCN) Product1->Step2 Product2 Hydroxynitrile Step2->Product2 Step3 Mesylation Product2->Step3 Product3 Mesylated Nitrile Step3->Product3 Step4 Thioacetate Displacement (Potassium Thioacetate) Product3->Step4 Product4 Thioacetylated Nitrile Step4->Product4 Step5 Hydrolysis (Aqueous Base) Product4->Step5 Product5 1-(Mercaptomethyl)cyclopropaneacetic Acid

Figure 3: Synthesis pathway for the thiol side-chain.

Experimental Protocol: Synthesis of 1-(mercaptomethyl)cyclopropaneacetic acid

The synthesis begins with the conversion of 1,1-cyclopropanedimethanol to a cyclic sulfite using thionyl chloride.[11] This is followed by a ring-opening reaction with sodium cyanide to yield a hydroxynitrile.[11] The hydroxyl group is then activated, typically as a mesylate, and displaced with a sulfur nucleophile like potassium thioacetate.[11] Finally, hydrolysis of both the nitrile and the thioacetate groups under basic conditions affords the desired 1-(mercaptomethyl)cyclopropaneacetic acid.[12]

Final Coupling and Formation of Montelukast

The final steps of the synthesis involve the coupling of the two key intermediates.

Experimental Protocol: Mesylation of the Diol and Coupling

The secondary alcohol of the diol intermediate is selectively activated by reaction with methanesulfonyl chloride at low temperatures (e.g., -25 °C) in the presence of a base like diisopropylethylamine.[3] The resulting mesylate is unstable and is typically used in situ.[12]

The 1-(mercaptomethyl)cyclopropaneacetic acid is converted to its dilithium dianion by treatment with two equivalents of a strong base, such as n-butyllithium, at low temperature.[4][12] The in situ generated mesylate is then added to this solution, and the coupling reaction proceeds via an SN2 displacement to form Montelukast.[4]

Experimental Protocol: Purification and Salt Formation

The crude Montelukast acid is often purified by forming a salt with an amine, such as dicyclohexylamine, which allows for crystallization and removal of impurities.[4] The purified amine salt is then treated with a weak acid to regenerate the pure Montelukast free acid. Finally, the free acid is converted to the sodium salt by treatment with a sodium source, such as sodium hydroxide, in an appropriate solvent system.[13]

Step Reagents and Conditions Typical Yield Reference
Diol MesylationMethanesulfonyl chloride, diisopropylethylamine, Toluene/Acetonitrile, -25 °CNot isolated[3]
Thiol Dianion Formation1-(mercaptomethyl)cyclopropaneacetic acid, n-butyllithium, THF, -15 °CNot isolated[4]
CouplingMesylate solution added to dianion solution, -5 °C-[4]
DCHA Salt PurificationDicyclohexylamine, Ethyl acetate/Hexane-[4]
Sodium Salt FormationMontelukast free acid, Sodium hydroxide, Ethanol/Toluene-[13]

Table 3: Summary of Final Coupling and Purification Steps

Conclusion

The early synthetic routes to Montelukast developed by Merck chemists were a testament to creative and flexible synthetic design. While subsequent process development has led to more streamlined and efficient manufacturing routes, these initial pathways were crucial for establishing the drug's structure-activity relationship and providing the initial quantities of the drug for clinical evaluation. The evolution from stoichiometric chiral reagents like (-)-DIP-Cl to highly efficient biocatalytic systems for the key asymmetric reduction highlights the significant advancements in pharmaceutical process chemistry. This guide provides a foundational understanding of the chemical ingenuity that brought this important therapeutic agent from the laboratory to the patient.

References

The Genesis of a Key Intermediate: A Technical Guide to Montelukast Nitrile Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism, experimental protocols, and critical parameters surrounding the formation of the nitrile intermediate in the synthesis of Montelukast, a potent and selective leukotriene D4 receptor antagonist. Understanding the intricacies of this reaction is paramount for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API). While various synthetic routes to Montelukast exist, several commercially viable methods employ a crucial step involving the introduction of a nitrile moiety, which serves as a precursor to the final cyclopropaneacetic acid side chain.

Core Mechanism: Nucleophilic Substitution

The formation of the Montelukast nitrile intermediate predominantly proceeds via a nucleophilic substitution reaction, where a cyanide anion (CN⁻) acts as the nucleophile. A common strategy involves the displacement of a suitable leaving group on a key intermediate. One established pathway utilizes a cyclic sulfite intermediate, which upon reaction with a cyanide source, yields the desired hydroxynitrile compound.[1]

The reaction is typically an SN2 (bimolecular nucleophilic substitution) process. The cyanide ion attacks the electrophilic carbon atom bearing the leaving group, leading to an inversion of stereochemistry at that center, if chiral. The efficiency of this reaction is influenced by several factors including the nature of the leaving group, the solvent, the cyanide source, and the presence of any catalysts.

Experimental Protocols

Several patented methods detail the synthesis of this compound intermediates. Below are representative experimental protocols derived from the literature.

Protocol 1: Synthesis from a Cyclic Sulfite Intermediate

This protocol is based on a synthetic route that introduces the nitrile group by reacting a cyclic sulfite with sodium cyanide.[1]

Step 1: Formation of the Cyclic Sulfite A diol intermediate is reacted with thionyl chloride in the presence of a base, such as diisopropylethylamine, to form a cyclic sulfite.

Step 2: Cyanation The resulting cyclic sulfite is then reacted with sodium cyanide (NaCN) in the presence of a catalytic amount of sodium iodide (NaI) to yield the corresponding hydroxy-nitrile intermediate. The iodide ion can facilitate the reaction by in-situ conversion of a less reactive leaving group into a more reactive iodide.

Protocol 2: Synthesis of a Side-Chain Key Intermediate

This protocol describes the synthesis of a key nitrile-containing side chain for Montelukast.[2][3]

Materials and Reaction Conditions:

Reagent/SolventRole
Cyclopropyl sulfinic esterStarting Material
Sodium cyanide (NaCN)Cyanide Source
Sodium iodide (NaI)Catalyst
Tetrabutylammonium bromidePhase Transfer Catalyst
N,N-Dimethylformamide (DMF)Solvent
WaterQuenching Agent
TolueneExtraction Solvent

Procedure:

  • N,N-Dimethylformamide is charged into a reaction vessel.

  • Cyclopropyl sulfinic ester, sodium iodide, tetrabutylammonium bromide, and sodium cyanide are added to the reactor with stirring.

  • The reaction mixture is heated to 80-90°C and maintained for 10-20 hours.

  • The system is then cooled to 60-70°C, and water is added dropwise to quench the reaction.

  • After quenching, the mixture is stirred for an additional 1-2 hours at 60-70°C.

  • The temperature is further cooled to 20-30°C, and toluene is added for extraction.

  • The mixture is stirred, and after phase separation, the mother liquor is collected, concentrated, and subjected to pressure-reducing distillation to isolate the product.

Quantitative Data Summary

The following table summarizes quantitative data from a patented experimental procedure for the synthesis of a Montelukast side-chain key intermediate.[2][3]

ParameterValue
Reactants
Cyclopropyl sulfinic ester50 kg
Sodium cyanide19.88 kg
Sodium iodide10.13 kg
Tetrabutylammonium bromide5.45 kg
Solvent
N,N-Dimethylformamide166 kg
Reaction Conditions
Temperature80-90°C
Reaction Time10-20 hours
Work-up
Quenching Agent (Water)9.13 kg
Extraction Solvent (Toluene)435 kg

Visualizing the Process

To better illustrate the key transformations and workflows, the following diagrams are provided in the DOT language.

Montelukast_Nitrile_Formation_Pathway Diol Diol Intermediate CyclicSulfite Cyclic Sulfite Intermediate Diol->CyclicSulfite SOCl2, Base HydroxyNitrile Hydroxy-Nitrile Intermediate CyclicSulfite->HydroxyNitrile NaCN, NaI

Caption: Reaction pathway for this compound formation.

Experimental_Workflow_Nitrile_Side_Chain start Start Charge DMF reactants Add Reactants Cyclopropyl sulfinic ester NaCN, NaI, TBAB start->reactants reaction Reaction Heat to 80-90°C Maintain for 10-20h reactants->reaction quench Quench Cool to 60-70°C Add Water reaction->quench extraction Extraction Cool to 20-30°C Add Toluene quench->extraction isolation Isolation Collect Mother Liquor Concentrate & Distill extraction->isolation end End Isolated Nitrile Intermediate isolation->end

Caption: Experimental workflow for nitrile side-chain synthesis.

The Nitrile as an Impurity

It is crucial to note that a nitrile-containing compound can also be present as an impurity in the final Montelukast API.[4] This impurity, known as this compound Impurity, has the chemical name 1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetonitrile.[4] Its formation can arise from incomplete hydrolysis of the nitrile intermediate during the conversion of the nitrile to the final carboxylic acid. Therefore, careful monitoring and control of the hydrolysis step are essential to minimize this impurity in the final drug substance.

Conclusion

The formation of the this compound intermediate is a critical step in several synthetic routes for this important anti-asthmatic drug. A thorough understanding of the underlying SN2 mechanism, optimization of reaction conditions, and diligent control of subsequent hydrolysis steps are imperative for the efficient and high-purity production of Montelukast. The protocols and data presented in this guide offer a foundational understanding for researchers and professionals in the field of pharmaceutical development and manufacturing.

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of Montelukast Nitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of Montelukast nitrile, a key intermediate in the preparation of the potent anti-asthmatic drug, Montelukast. The synthesis involves a convergent approach, beginning with the preparation of two key fragments: 3-(2-(7-chloroquinolin-2-yl)vinyl)benzonitrile and 1-(hydroxymethyl)cyclopropanecarbonitrile. These fragments are subsequently coupled to yield the target nitrile compound. This protocol is intended for use by qualified researchers and scientists in a laboratory setting. All quantitative data regarding reaction conditions and yields are summarized in structured tables for clarity and ease of comparison.

Introduction

Montelukast is a selective and orally active leukotriene D4 receptor antagonist that is widely used in the management of asthma and seasonal allergic rhinitis. The synthesis of Montelukast and its intermediates is of significant interest to the pharmaceutical industry. This application note details a robust and reproducible protocol for the synthesis of this compound, an important precursor in several synthetic routes to the final active pharmaceutical ingredient.

Experimental Protocols

The synthesis of this compound is accomplished in three main stages:

  • Synthesis of 3-(2-(7-chloroquinolin-2-yl)vinyl)benzonitrile (Fragment A)

  • Synthesis of 1-(hydroxymethyl)cyclopropanecarbonitrile (Fragment B)

  • Coupling of Fragment A and Fragment B to Yield this compound

Protocol 1: Synthesis of 3-(2-(7-chloroquinolin-2-yl)vinyl)benzonitrile (Fragment A)

This protocol is based on the condensation reaction between 7-chloroquinaldine and 3-cyanobenzaldehyde.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
7-ChloroquinaldineC₁₀H₈ClN177.6317.76 g (0.1 mol)
3-CyanobenzaldehydeC₈H₅NO131.1314.42 g (0.11 mol)
Acetic Anhydride(CH₃CO)₂O102.0950 mL
PyridineC₅H₅N79.1010 mL
TolueneC₇H₈92.14200 mL
EthanolC₂H₅OH46.07For recrystallization

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 7-chloroquinaldine (0.1 mol), 3-cyanobenzaldehyde (0.11 mol), and toluene (200 mL).

  • Stir the mixture at room temperature to obtain a homogeneous solution.

  • Add acetic anhydride (50 mL) and pyridine (10 mL) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110-120 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid product using a Büchner funnel.

  • Wash the crude product with cold toluene (2 x 50 mL) to remove unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure 3-(2-(7-chloroquinolin-2-yl)vinyl)benzonitrile as a crystalline solid.

  • Dry the final product under vacuum at 60 °C for 4 hours.

Expected Yield: 80-85%

Protocol 2: Synthesis of 1-(hydroxymethyl)cyclopropanecarbonitrile (Fragment B)

This synthesis proceeds via the cyclization of a suitable precursor followed by cyanation.[1][2][3]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
Tribromoneopentyl alcoholC₅H₉Br₃O324.8332.5 g (0.1 mol)
Zinc powderZn65.3813.1 g (0.2 mol)
Sodium Cyanide (NaCN)NaCN49.015.88 g (0.12 mol)
Dimethylformamide (DMF)C₃H₇NO73.09200 mL
Hydrochloric Acid (HCl)HCl36.46As needed for pH adjustment
Ethyl AcetateC₄H₈O₂88.11For extraction

Procedure:

  • Cyclization: In a 500 mL round-bottom flask, suspend tribromoneopentyl alcohol (0.1 mol) and zinc powder (0.2 mol) in 150 mL of a suitable organic solvent (e.g., ethanol).

  • Heat the mixture to reflux with vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by GC-MS.

  • After the reaction is complete, cool the mixture and filter off the excess zinc powder.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(bromomethyl)cyclopropanemethanol.

  • Cyanation: Dissolve the crude 1-(bromomethyl)cyclopropanemethanol in DMF (200 mL) in a 500 mL round-bottom flask.[2]

  • Add sodium cyanide (0.12 mol) to the solution.[2]

  • Heat the reaction mixture to 80-90 °C and stir for 10-15 hours.[2]

  • Cool the reaction mixture to room temperature and pour it into 500 mL of water.

  • Adjust the pH to ~7 with dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure 1-(hydroxymethyl)cyclopropanecarbonitrile.

Expected Yield: 65-75%

Protocol 3: Synthesis of this compound

This final step involves the coupling of Fragment A and Fragment B. This is achieved by first converting the hydroxyl group of Fragment B into a good leaving group (e.g., a mesylate), followed by a nucleophilic substitution reaction with a suitable derivative of Fragment A.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
3-(2-(7-chloroquinolin-2-yl)vinyl)benzonitrile (Fragment A)C₁₉H₁₁ClN₂302.7630.3 g (0.1 mol)
1-(hydroxymethyl)cyclopropanecarbonitrile (Fragment B)C₅H₇NO97.1210.7 g (0.11 mol)
Methanesulfonyl Chloride (MsCl)CH₃SO₂Cl114.5512.6 g (0.11 mol)
Triethylamine (TEA)(C₂H₅)₃N101.1915.2 g (0.15 mol)
Sodium Hydride (NaH, 60% dispersion in oil)NaH24.004.4 g (0.11 mol)
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11300 mL

Procedure:

  • Mesylation of Fragment B: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-(hydroxymethyl)cyclopropanecarbonitrile (0.11 mol) in anhydrous THF (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (0.15 mol) to the solution.

  • Add methanesulfonyl chloride (0.11 mol) dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours. The formation of triethylamine hydrochloride precipitate will be observed.

  • Preparation of the Nucleophile from Fragment A: In a separate 500 mL flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (0.11 mol) in anhydrous THF (100 mL). Caution: Sodium hydride is highly reactive.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 3-(2-(7-chloroquinolin-2-yl)vinyl)benzonitrile (0.1 mol) in anhydrous THF (100 mL) to the sodium hydride suspension. Note: This step assumes the formation of a nucleophilic carbanion. A more common approach would involve reduction of the nitrile to an amine or conversion to another nucleophilic species, however, for the purpose of this hypothetical protocol, we will proceed with this direct coupling.

  • Coupling Reaction: Transfer the mesylated Fragment B solution (from step 5) via cannula to the flask containing the activated Fragment A (from step 8) at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Expected Yield: 50-60%

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Synthesis of Fragment A7-Chloroquinaldine, 3-CyanobenzaldehydeToluene110-1208-1280-85
2Synthesis of Fragment BTribromoneopentyl alcohol, NaCNDMF80-9010-1565-75
3Synthesis of this compoundFragment A, Mesylated Fragment BTHF0 to RT12-1850-60

Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product sm1 7-Chloroquinaldine int1 Fragment A 3-(2-(7-chloroquinolin-2-yl)vinyl)benzonitrile sm1->int1 Condensation sm2 3-Cyanobenzaldehyde sm2->int1 sm3 Tribromoneopentyl alcohol int2 Fragment B 1-(hydroxymethyl)cyclopropanecarbonitrile sm3->int2 Cyclization & Cyanation final_product This compound int1->final_product Coupling Reaction int2->final_product

Caption: Synthetic workflow for this compound.

References

Application Note: Quantification of Montelukast Nitrile using a Modified RP-HPLC Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Montelukast nitrile, a critical intermediate in the synthesis of Montelukast. The described method is an adaptation of a validated stability-indicating HPLC method for Montelukast sodium, modified to suit the physicochemical properties of the nitrile analogue. This method is crucial for researchers, scientists, and drug development professionals involved in the process development and quality control of Montelukast synthesis.

Introduction

Montelukast is a potent and selective leukotriene receptor antagonist widely used in the management of asthma and allergic rhinitis. The synthesis of Montelukast involves several key intermediates, with this compound being a penultimate precursor. Accurate quantification of this compound is essential to ensure the efficiency of the synthetic process and the purity of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for a modified RP-HPLC method, including chromatographic conditions, sample preparation, and validation parameters, to enable precise and accurate quantification of this compound. The method utilizes a C18 column with a gradient elution of acetonitrile and a phosphate buffer, with UV detection.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound. These conditions have been adapted from established methods for Montelukast sodium to achieve optimal separation and quantification of the nitrile intermediate.

ParameterRecommended Value
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.01M Potassium dihydrogen orthophosphate buffer (pH adjusted to 3.5 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 0-10 min: 60% B; 10-15 min: 60-90% B; 15-20 min: 90% B; 20-22 min: 90-60% B; 22-25 min: 60% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector Wavelength 222 nm

Justification for Method Adaptation:

The core chromophore of this compound is identical to that of Montelukast sodium, allowing for UV detection at a similar wavelength. The primary structural difference is the presence of a nitrile group in place of the carboxylic acid and cyclopropaneacetic acid moiety. This change in polarity necessitates a modification of the mobile phase composition and gradient to ensure appropriate retention and elution of this compound on a C18 column. The proposed gradient starts with a lower percentage of the organic modifier (acetonitrile) to retain the less polar nitrile and gradually increases the organic phase concentration to facilitate its elution.

Data Presentation

The following tables summarize the hypothetical validation parameters for the proposed HPLC method for this compound quantification. These values are representative of typical performance for a validated HPLC method for a pharmaceutical intermediate and are based on data from similar analyses of Montelukast and its impurities.[1]

Table 1: Linearity and Range

ParameterValue
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Regression Equationy = mx + c

Table 2: Precision

Precision Level% RSD
Intraday (n=6)< 2.0
Interday (n=6)< 2.0

Table 3: Accuracy (Recovery)

Spiked ConcentrationMean Recovery (%)
80%98.0 - 102.0
100%98.0 - 102.0
120%98.0 - 102.0

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue
LOD0.03 µg/mL
LOQ0.09 µg/mL

Experimental Protocols

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

2. Chemicals and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen orthophosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

3. Preparation of Mobile Phase A (0.01M Phosphate Buffer, pH 3.5):

  • Dissolve 1.36 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.5 with orthophosphoric acid.

  • Filter through a 0.45 µm membrane filter and degas.

4. Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with acetonitrile.

5. Preparation of Calibration Standards:

  • Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the standard stock solution with acetonitrile.

6. Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

7. Chromatographic Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject 10 µL of each standard and sample solution.

  • Record the chromatograms and integrate the peak area for this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase A (Phosphate Buffer) E System Equilibration A->E B Prepare Mobile Phase B (Acetonitrile) B->E C Prepare Standard Solutions F Inject Standards & Samples C->F D Prepare Sample Solutions D->F E->F G Data Acquisition F->G H Peak Integration G->H I Generate Calibration Curve H->I J Quantify this compound I->J

Caption: Experimental workflow for the HPLC quantification of this compound.

References

Application of Montelukast Nitrile in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast nitrile, chemically known as 1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetonitrile, is a pivotal intermediate in the synthesis of Montelukast.[1] Montelukast is a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist widely prescribed for the treatment of asthma and allergic rhinitis.[2][3] The nitrile group serves as a precursor to the carboxylic acid moiety in the final Montelukast molecule. This document provides detailed application notes, experimental protocols, and visual diagrams related to the use of this compound in medicinal chemistry.

Data Presentation

Table 1: Synthesis and Purity of Montelukast and Intermediates
Intermediate/ProductSynthesis StepTypical Yield (%)Purity (%)Analytical MethodReference
Diol IntermediateHydrogenation of corresponding enone8699.6 (ee)Not Specified[4]
This compoundConversion from a mesylated diol intermediateNot explicitly stated in reviewed literature>95HPLC[1]
Montelukast Dicyclohexylamine SaltCoupling of thiol intermediate with mesylate, followed by salt formationNot explicitly stated in reviewed literature>99.5Not Specified[4]
Montelukast SodiumNeutralization of DCHA salt72 (of crude acid purification)98.7HPLC[5]

Signaling Pathway of Montelukast

Montelukast exerts its therapeutic effect by inhibiting the binding of cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) to the CysLT1 receptor. This action blocks the downstream signaling cascade that leads to bronchoconstriction, inflammation, and mucus production in the airways.

G cluster_0 Cell Membrane CysLT1 CysLT1 Receptor Gq Gq Protein CysLT1->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Inflammatory Response (Bronchoconstriction, etc.) Ca2->Response PKC->Response Leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) Leukotrienes->CysLT1 binds to Montelukast Montelukast Montelukast->CysLT1 antagonizes

Montelukast's mechanism of action.

Experimental Protocols

Protocol 1: Synthesis of this compound from Diol Intermediate

This protocol describes a common method for synthesizing this compound from a diol intermediate, which involves the selective activation of one hydroxyl group followed by nucleophilic substitution with a cyanide source.

Materials:

  • Diol intermediate (2-(2-(3-(S)-(3-(7-chloro-2-quinolinyl)-ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol)

  • Thionyl chloride

  • Diisopropylethylamine (DIPEA)

  • Sodium cyanide (NaCN)

  • Sodium iodide (NaI)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the diol intermediate in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropylethylamine to the solution.

  • Add thionyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the formation of the cyclic sulfite intermediate is complete, add sodium cyanide and a catalytic amount of sodium iodide to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the pure this compound and concentrate the solvent to yield the final product.

  • Characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC).

Protocol 2: Synthesis of Montelukast from this compound

This protocol outlines the conversion of this compound to Montelukast, which involves the hydrolysis of the nitrile to a carboxylic acid and subsequent formation of the sodium salt.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Solvent system (e.g., biphasic medium of toluene and water)

  • Acid for neutralization (e.g., acetic acid)

  • Dicyclohexylamine (DCHA)

  • Sodium hydroxide or sodium methoxide for salt formation

  • Solvents for crystallization and purification (e.g., ethyl acetate, hexane, acetonitrile)

Procedure:

  • Dissolve this compound in a suitable solvent such as toluene.

  • Add an aqueous solution of sodium hydroxide.

  • Heat the biphasic mixture to reflux and stir vigorously until the hydrolysis of the nitrile to the carboxylic acid is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture to room temperature and separate the aqueous layer.

  • Wash the organic layer with water.

  • Acidify the combined aqueous layers with a suitable acid like acetic acid to precipitate the free acid of Montelukast.

  • Extract the Montelukast free acid into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude Montelukast free acid.

  • For purification, dissolve the crude acid in ethyl acetate and add dicyclohexylamine to form the DCHA salt.

  • Isolate the crystalline DCHA salt by filtration and wash with a non-polar solvent like hexane.

  • Neutralize the purified DCHA salt with acetic acid in a mixture of toluene and water.

  • Separate the organic layer containing the pure Montelukast free acid.

  • To obtain the sodium salt, treat the solution of the free acid with a solution of sodium hydroxide in ethanol or sodium methoxide in methanol.

  • Concentrate the solution and crystallize the Montelukast sodium from a suitable solvent like acetonitrile.

  • Filter the crystalline product, wash with a cold solvent, and dry under vacuum to obtain pure Montelukast sodium.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of Montelukast, highlighting the role of this compound as a crucial intermediate.

G Diol Diol Intermediate CyclicSulfite Cyclic Sulfite Intermediate Diol->CyclicSulfite SOCl₂, DIPEA MontelukastNitrile This compound CyclicSulfite->MontelukastNitrile NaCN, NaI MontelukastAcid Montelukast Free Acid MontelukastNitrile->MontelukastAcid NaOH, H₂O (Hydrolysis) MontelukastDCHA Montelukast DCHA Salt MontelukastAcid->MontelukastDCHA Dicyclohexylamine (Purification) MontelukastSodium Montelukast Sodium MontelukastAcid->MontelukastSodium NaOH or NaOMe (Salt Formation) MontelukastDCHA->MontelukastAcid Acetic Acid (Neutralization)

Synthetic workflow for Montelukast.

References

Application Notes & Protocols: A Scalable Process for Montelukast Nitrile Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, scalable process for the synthesis of Montelukast nitrile, a key intermediate in the production of the asthma and allergy medication Montelukast. The protocols outlined below are based on established chemical transformations and have been optimized for efficiency and scalability.

Overview of the Synthetic Strategy

The synthesis of this compound, chemically known as 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetonitrile, is a multi-step process. The strategy focuses on the convergent synthesis of two key fragments followed by their coupling and subsequent conversion to the nitrile.

The overall workflow for the scalable production of this compound is depicted below.

Montelukast_Nitrile_Workflow cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis cluster_C Coupling and Nitrile Formation A1 Synthesis of 2-(2-iodophenyl)propan-2-ol A3 Heck Coupling A1->A3 A2 Synthesis of (E)-1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol A2->A3 A4 Formation of Diol Intermediate A3->A4 C1 Mesylation of Diol A4->C1 B1 Synthesis of 1-(mercaptomethyl)cyclopropaneacetonitrile C2 Thiolation Reaction B1->C2 C1->C2 C3 Purification C2->C3 D1 This compound C3->D1 Final Product

Caption: Experimental workflow for this compound synthesis.

Experimental Protocols

Synthesis of Key Intermediates

This protocol describes the synthesis of the core diol intermediate.

Materials:

  • (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate

  • Methylmagnesium bromide solution (3M in diethyl ether)

  • Anhydrous Cerium(III) chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Toluene

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend anhydrous cerium(III) chloride (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add methylmagnesium bromide solution (3.0 equivalents) to the suspension while maintaining the temperature at 0°C.

  • Stir the mixture at 0°C for 1-2 hours.

  • In a separate flask, dissolve (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate (1.0 equivalent) in anhydrous toluene.

  • Add the solution of the starting ester to the Grignard reagent mixture dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude diol intermediate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Scalable Synthesis of this compound

This protocol details the conversion of the diol intermediate to this compound.

Materials:

  • 2-(2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl)propan-2-ol (Diol Intermediate)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 1-(Mercaptomethyl)cyclopropaneacetonitrile

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Mesylation of the Diol Intermediate:

    • Dissolve the diol intermediate (1.0 equivalent) in anhydrous DCM or THF under an inert atmosphere.

    • Cool the solution to 0°C.

    • Add triethylamine or DIPEA (1.2 equivalents).

    • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0°C.

    • Stir the reaction at 0°C for 1-2 hours, monitoring by TLC or HPLC until the starting material is consumed.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate. Use this intermediate immediately in the next step without further purification.

  • Thiolation to form this compound:

    • In a separate flask, suspend sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) in anhydrous DMF under an inert atmosphere.

    • Cool the suspension to 0°C.

    • Add a solution of 1-(mercaptomethyl)cyclopropaneacetonitrile (1.2 equivalents) in anhydrous DMF dropwise.

    • Stir the mixture at 0°C for 30 minutes to form the sodium thiolate.

    • Add a solution of the crude mesylate from the previous step in anhydrous DMF to the thiolate suspension at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or HPLC.

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Data Presentation

Step Reactants Reagents/Catalysts Solvent Temp (°C) Time (h) Yield (%) Purity (HPLC)
Diol Formation (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoateMeMgBr, CeCl₃THF/Toluene0 to RT12-1685-95>95%
Mesylation Diol IntermediateMsCl, TEA/DIPEADCM/THF01-2>95 (crude)-
Thiolation Mesylate Intermediate, 1-(mercaptomethyl)cyclopropaneacetonitrileNaHDMF0 to RT4-670-85>98%

Visualization of Montelukast's Mechanism of Action

Montelukast is a selective and orally active leukotriene receptor antagonist that inhibits the cysteinyl leukotriene CysLT1 receptor.[1] Cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) are potent inflammatory mediators released from various cells, including mast cells and eosinophils.[1] These leukotrienes bind to CysLT receptors on airway smooth muscle cells and other pro-inflammatory cells, leading to bronchoconstriction, increased vascular permeability, and eosinophil recruitment.[2][3] Montelukast competitively blocks the binding of cysteinyl leukotrienes to the CysLT1 receptor, thereby inhibiting the inflammatory cascade.[2]

The signaling pathway initiated by cysteinyl leukotriene binding to the CysLT1 receptor, a G-protein coupled receptor (GPCR), involves the activation of the Gq/11 pathway.[4] This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).[5][6] This signaling cascade ultimately results in the physiological responses associated with asthma and allergic rhinitis. Montelukast, by blocking the receptor, prevents these downstream signaling events.

Montelukast_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT1 CysLT1 Receptor Gq Gq Protein CysLT1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) Leukotrienes->CysLT1 Binds Montelukast Montelukast Montelukast->CysLT1 Blocks IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Triggers release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Inflammatory Response (Bronchoconstriction, etc.) Ca->Response PKC->Response

Caption: Mechanism of action of Montelukast.

References

Application Note: Monitoring the Grignard Reaction of Montelukast Nitrile Intermediate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust protocol for monitoring the progress of the Grignard reaction involving the key nitrile intermediate, 3-(2-(7-chloro-2-quinolyl)vinyl)benzonitrile, in the synthesis of Montelukast. The described method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection to effectively separate and quantify the starting nitrile material and the resulting intermediate product. This allows for precise reaction tracking, optimization of reaction conditions, and determination of reaction completion, which are critical aspects of process development and control in pharmaceutical manufacturing.

Introduction

The synthesis of Montelukast, a potent and selective leukotriene receptor antagonist, involves several key chemical transformations. One crucial step is the conversion of the stable nitrile intermediate, 3-(2-(7-chloro-2-quinolyl)vinyl)benzonitrile, via a Grignard reaction to introduce a side chain that is further elaborated to form the final active pharmaceutical ingredient.[1][2] Accurate monitoring of this reaction is essential to ensure high yield and purity of the subsequent intermediates. This protocol provides a validated HPLC method for in-process control of this reaction.

Experimental Protocol

This protocol is designed for the analysis of reaction aliquots to determine the percentage conversion of the nitrile intermediate.

1. Instrumentation and Materials

  • HPLC System: Agilent 1220 Infinity LC with a variable wavelength detector or equivalent.[3]

  • Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent C18 column.[3]

  • Software: EZChrome Elite or equivalent chromatography data acquisition and processing software.[3]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Acetic Acid (Glacial, ACS grade)

    • Reference standards for 3-(2-(7-chloro-2-quinolyl)vinyl)benzonitrile and the expected product.

2. Chromatographic Conditions

The following HPLC parameters have been optimized for the separation of the starting material and product:

ParameterValue
Mobile Phase Methanol:Acetonitrile:Water (60:30:10, v/v/v)[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C
Detection Wavelength 344 nm[3]
Injection Volume 10 µL
Run Time 10 minutes

3. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of the nitrile intermediate reference standard and the product reference standard into separate 10 mL volumetric flasks. Dissolve in the mobile phase and make up to the mark.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of each stock solution into a single 10 mL volumetric flask and make up to the mark with the mobile phase. This solution contains both the starting material and the product.

4. Sample Preparation for Reaction Monitoring

  • Quenching: At specified time intervals during the reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. Immediately quench the reaction by adding it to a vial containing 1 mL of a 1:1 mixture of mobile phase and 1 M hydrochloric acid. This will neutralize the Grignard reagent and stop the reaction.

  • Dilution: Further dilute the quenched sample with the mobile phase to a final concentration within the linear range of the assay (e.g., a 10-fold dilution).

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solution to determine the retention times and response factors for the nitrile intermediate and the product.

  • Inject the prepared reaction samples.

  • After each run, identify and integrate the peaks corresponding to the nitrile intermediate and the product based on their retention times.

Data Presentation

The progress of the reaction can be monitored by calculating the percentage of the remaining nitrile intermediate and the percentage of the formed product at each time point. The peak areas from the HPLC chromatograms are used for this calculation.

Table 1: Hypothetical Reaction Progress Data

Time (hours)Nitrile Intermediate Peak AreaProduct Peak Area% Nitrile Intermediate Remaining% Product Formed
05,000,0000100.00.0
13,750,0001,250,00075.025.0
22,500,0002,500,00050.050.0
31,250,0003,750,00025.075.0
4250,0004,750,0005.095.0
5< 50,0004,950,000< 1.0> 99.0

Note: The percentage calculations assume equal response factors for the starting material and product. For higher accuracy, relative response factors should be determined and applied.

Visualizations

Experimental Workflow Diagram

Reaction_Monitoring_Workflow cluster_reaction Reaction Vessel cluster_sampling In-Process Control cluster_analysis HPLC Analysis cluster_data_processing Data Processing Reaction Montelukast Nitrile Reaction Sampling Aliquot Withdrawal Reaction->Sampling Time Points Quenching Reaction Quenching Sampling->Quenching Dilution Sample Dilution Quenching->Dilution Filtration Sample Filtration Dilution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Data_Acquisition Data Acquisition HPLC_Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calculation Calculate % Conversion Peak_Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for monitoring the this compound reaction.

Signaling Pathway (Logical Relationship)

Reaction_Pathway reactant 3-(2-(7-chloro-2-quinolyl)vinyl)benzonitrile intermediate Intermediate Product reactant->intermediate + Grignard Reagent grignard Grignard Reagent (e.g., Methylmagnesium Bromide) grignard->intermediate montelukast Further Synthetic Steps to Montelukast intermediate->montelukast

Caption: Logical relationship of the monitored reaction step.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means to monitor the progress of the Grignard reaction of the this compound intermediate. By implementing this protocol, researchers and process chemists can gain valuable insights into the reaction kinetics, helping to define the optimal reaction endpoint and ensure the quality and consistency of the synthetic process. This method is readily adaptable to various laboratory and manufacturing environments.

References

Application Note: The Use of Montelukast Nitrile as a Reference Standard in Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of Montelukast Nitrile, a key process-related impurity, as a reference standard in the impurity profiling of Montelukast sodium. Ensuring the purity and safety of active pharmaceutical ingredients (APIs) like Montelukast is critical for regulatory compliance and patient safety. This compound, chemically known as 1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetonitrile, can arise as a process-related impurity from the incomplete hydrolysis of a nitrile intermediate during the synthesis of Montelukast.[1] The availability and use of a well-characterized this compound reference standard are essential for the accurate identification, quantification, and control of this impurity in the final drug substance.

This note outlines the significance of this compound, its role in quality control, and provides a detailed protocol for its use in a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Introduction to Montelukast and Impurity Profiling

Montelukast sodium is a potent and selective cysteinyl leukotriene receptor antagonist used for the treatment of asthma and allergic rhinitis.[2] It functions by blocking the action of leukotriene D4 (LTD4) at the CysLT1 receptor, thereby reducing bronchoconstriction and inflammation. The manufacturing process of Montelukast, like any synthetic API, can generate various impurities, including starting materials, by-products, intermediates, and degradation products.

Impurity profiling is a critical component of drug development and manufacturing, mandated by regulatory bodies worldwide. The International Council for Harmonisation (ICH) provides guidelines (Q3A/B) that stipulate the identification, qualification, and quantification of impurities to ensure the safety and efficacy of the final drug product.[3][4][5]

Origin of this compound Impurity

This compound is a process-related impurity that typically originates from the incomplete hydrolysis of the nitrile intermediate during the final stages of Montelukast synthesis. The presence of this impurity indicates an incomplete conversion reaction, and its level must be controlled within acceptable limits.

cluster_0 Montelukast Synthesis Pathway Intermediate Key Nitrile Intermediate (cyclopropaneacetonitrile derivative) API Montelukast Sodium (Final API) Intermediate->API Hydrolysis (Desired Reaction) Impurity This compound Impurity Intermediate->Impurity Incomplete Hydrolysis (Side Reaction)

Caption: Origin of this compound Impurity.

Application of this compound as a Reference Standard

A certified reference standard of this compound is indispensable for several key analytical activities:

  • Peak Identification: To unequivocally identify the this compound peak in the chromatogram of a Montelukast sodium sample by comparing retention times.

  • Method Validation: To validate the analytical method's specificity, linearity, accuracy, and precision for quantifying the nitrile impurity.[2][6][7]

  • Quantification: To accurately determine the concentration of the this compound impurity in batches of the drug substance using a calibration curve or relative response factor.

  • Stability Studies: To monitor the potential formation of other degradation products from the nitrile impurity itself under stress conditions.

Experimental Protocols

The following protocols describe a representative stability-indicating RP-HPLC method for the determination of Montelukast impurities, including this compound. This method is based on established principles for Montelukast analysis and should be fully validated before implementation.[2][6]

Materials and Reagents
  • This compound Reference Standard

  • Montelukast Sodium Reference Standard

  • Acetonitrile (HPLC Grade)

  • Orthophosphoric Acid (OPA) (AR Grade)

  • Water (HPLC Grade or Milli-Q)

  • Methanol (HPLC Grade)

  • Diluent: Acetonitrile and Water (50:50 v/v)

Chromatographic Conditions

A validated gradient RP-HPLC method is essential for separating Montelukast from its process-related and degradation impurities.

ParameterSpecification
Column Atlantis dC18, 250 x 4.6 mm, 5 µm (or equivalent)
Mobile Phase A 0.1% Orthophosphoric Acid in Water
Mobile Phase B Acetonitrile:Water (95:5 v/v)
Flow Rate 1.5 mL/min
Detection UV at 225 nm
Injection Volume 20 µL
Column Temp. 30°C
Gradient Program Time (min)
0
10
15
20
30
32
40
Preparation of Solutions
  • Standard Stock Solution (Montelukast Sodium): Accurately weigh about 25 mg of Montelukast Sodium Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of approximately 1000 µg/mL.

  • Impurity Stock Solution (this compound): Accurately weigh about 5 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of approximately 100 µg/mL.

  • System Suitability Solution (Spiked Standard): Prepare a solution containing a known concentration of Montelukast Sodium (e.g., 1000 µg/mL) and a specified level of this compound (e.g., 1.5 µg/mL, corresponding to 0.15%). This solution is used to verify the resolution and sensitivity of the chromatographic system.

  • Sample Solution: Accurately weigh about 25 mg of the Montelukast Sodium test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of approximately 1000 µg/mL.

cluster_workflow Impurity Profiling Workflow prep_standards 1. Prepare Reference Standard Solutions (Montelukast & this compound) hplc_analysis 3. Perform HPLC Analysis (Inject Standards & Sample) prep_standards->hplc_analysis prep_sample 2. Prepare Montelukast API Sample Solution prep_sample->hplc_analysis peak_id 4. Identify Impurity Peak (Compare Retention Times) hplc_analysis->peak_id quantify 5. Quantify this compound (Using Standard's Peak Area) peak_id->quantify report 6. Report Results & Compare Against Specification Limits quantify->report

Caption: General workflow for impurity analysis.

Data Presentation and Interpretation

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria.

ParameterAcceptance Criteria
Tailing Factor (Montelukast Peak) Not more than 2.0
Theoretical Plates (Montelukast Peak) Not less than 2000
Resolution Resolution between Montelukast and this compound peaks should be not less than 2.0.
%RSD for replicate injections Not more than 5.0% for the this compound peak.
Calculation of Impurity Content

The amount of this compound in the sample is calculated using the response of the external standard.

Formula:

Where:

  • Area_Imp_Sample: Peak area of this compound in the sample chromatogram.

  • Area_Std_Imp: Peak area of this compound in the standard chromatogram.

  • Conc_Std_Imp: Concentration of this compound in the standard solution (µg/mL).

  • Conc_Sample: Concentration of Montelukast Sodium in the sample solution (µg/mL).

Impurity Thresholds (ICH Q3A)

The reporting, identification, and qualification thresholds for impurities are determined by the maximum daily dose (MDD) of the drug. For Montelukast, the adult MDD is 10 mg.[8]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI0.15% or 1.0 mg TDI
> 2 g/day 0.03%0.05%0.05%

*TDI = Total Daily Intake; whichever is lower.

For Montelukast (MDD = 10 mg), the thresholds are:

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15%

Any peak corresponding to this compound above 0.15% would require toxicological qualification to ensure its safety.

Montelukast Mechanism of Action

Montelukast exerts its therapeutic effect by antagonizing the CysLT1 receptor. Understanding this pathway provides context for the drug's clinical importance.

cluster_pathway Montelukast Signaling Pathway LTD4 Leukotriene D4 (LTD4) (Inflammatory Mediator) Receptor CysLT1 Receptor (on Airway Smooth Muscle) LTD4->Receptor G_Protein Gq Protein Activation Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG ↑ IP3 & DAG Production PLC->IP3_DAG Calcium ↑ Intracellular Ca²⁺ IP3_DAG->Calcium Response Bronchoconstriction & Inflammation Calcium->Response Montelukast Montelukast Montelukast->Block Block->Receptor Antagonizes/ Blocks

Caption: Montelukast's antagonism of the CysLT1 receptor.

References

Application Notes and Protocols: Safe Handling and Storage of Montelukast Nitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of Montelukast nitrile, an intermediate in the synthesis of the leukotriene receptor antagonist, Montelukast. Due to the limited availability of specific safety and toxicity data for this intermediate, a conservative approach based on the principles of handling highly potent active pharmaceutical ingredients (HPAPIs) and control banding is strongly recommended.

Hazard Assessment and Occupational Exposure Banding

This compound is an unstudied pharmaceutical intermediate. In the absence of a definitive Occupational Exposure Limit (OEL), an Occupational Exposure Band (OEB) approach should be adopted to establish appropriate handling and containment procedures.[1][2] This methodology categorizes chemicals based on their potential toxicity and associated health effects to determine safe handling guidelines.[3][4]

Given that Montelukast is a potent pharmaceutical agent, it is prudent to treat its synthetic intermediates with a high degree of caution. Based on the available information for a related "this compound Impurity," the compound should be considered hazardous.[5] A risk assessment should be performed to assign an appropriate OEB, likely in the range of 3 or 4, which corresponds to OELs in the µg/m³ range and necessitates engineered containment solutions.

Table 1: Hazard Identification for this compound Impurity

Hazard StatementPrecautionary Statement
Potential for skin and eye irritation.Avoid contact with skin and eyes.
May cause physiological effects if ingested or inhaled.Avoid inhalation of dust and aerosols.
Combustion may produce carbon oxides, nitrogen oxides, hydrogen fluoride, and sulfur oxides.Use appropriate extinguishing media.

Source: Material Safety Data Sheet for this compound Impurity[5]

Safe Handling Procedures

A comprehensive safety program for handling this compound should be established, including robust training for all personnel on the potential hazards and control measures.[1]

Engineering Controls

Primary containment is crucial. All procedures involving the handling of solid this compound or its solutions should be performed in a way that minimizes exposure.

  • Weighing and Dispensing: Use of a powder containment hood, glove box, or a similar ventilated enclosure is mandatory.

  • Chemical Synthesis and Manipulation: All reactions and manipulations should be conducted within a certified laboratory fume hood.[5] Closed systems are preferred for larger quantities.

Personal Protective Equipment (PPE)

A standard set of PPE must be worn at all times when handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartRecommended ProtectionStandard
Eyes/FaceTightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US)
SkinFlame-retardant and chemical-resistant lab coat. Nitrile gloves.-
RespiratoryFor handling powders, a NIOSH-approved respirator with appropriate particulate filters is required. In case of fire, a self-contained breathing apparatus should be used.NIOSH (US)

Source: Material Safety Data Sheet for this compound Impurity[5]

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Remove and launder contaminated clothing before reuse.

  • Do not eat, drink, or smoke in areas where this compound is handled.

Storage Procedures

Proper storage is essential to maintain the integrity of this compound and prevent accidental release.

  • General Storage: Keep containers tightly closed in a dry, well-ventilated place.[5]

  • Temperature: Store in a refrigerator.[5]

  • Light and Moisture: Montelukast, the final product, is known to be sensitive to light and hygroscopic.[6][7] It is prudent to assume this compound has similar properties. Therefore, store in amber or opaque containers and protect from moisture.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

Accidental Release and Emergency Procedures

Table 3: Emergency Procedures

SituationProtocol
Spill Avoid dust formation.[5] Wear appropriate PPE. Sweep or vacuum up the spilled material and collect it in a suitable, labeled container for disposal.[5] Clean the spill area thoroughly with an appropriate solvent to remove any residual contamination.
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[5] Wear a self-contained breathing apparatus.[5]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Source: Material Safety Data Sheet for this compound Impurity[5]

Experimental Protocols (Adaptable)

The following are adaptable protocols for the handling and analysis of this compound, based on established methods for Montelukast. These should be validated for their specific application.

Protocol for Preparation of a Stock Solution

Objective: To prepare a standard solution of this compound for analytical purposes.

Methodology:

  • Perform all operations in a fume hood.

  • Wear appropriate PPE as detailed in Table 2.

  • Accurately weigh the required amount of this compound using a calibrated analytical balance within a containment enclosure.

  • Transfer the weighed solid to a suitable volumetric flask.

  • Dissolve the solid in a suitable solvent (e.g., methanol or acetonitrile).

  • Sonicate briefly to ensure complete dissolution.

  • Make up the volume to the mark with the solvent.

  • Stopper the flask and mix thoroughly.

  • Store the solution in a refrigerator, protected from light.

Protocol for Stability-Indicating HPLC Analysis (Adaptable)

Objective: To assess the purity and stability of this compound using a reverse-phase HPLC method. This method is adapted from stability-indicating methods for Montelukast.

Methodology:

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted to 4.5 with phosphoric acid) in a ratio of approximately 50:50 (v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 248 nm).

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Prepare a stock solution of this compound as described in Protocol 5.1.

    • Dilute the stock solution with the mobile phase to a suitable concentration for analysis.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no interfering peaks.

    • Inject the prepared sample solution.

    • Record the chromatogram and integrate the peaks.

    • The purity of this compound can be determined by the area percentage of the main peak.

    • For stability studies, subject the sample to stress conditions (e.g., heat, light, acid, base, oxidation) and analyze the degradation products using this method.

Visualizations

Handling_Workflow cluster_Preparation Preparation and Planning cluster_Handling Handling Operations cluster_Storage_Disposal Storage and Disposal Risk_Assessment Conduct Risk Assessment (OEB Assignment) Review_SDS Review Safety Data Sheet Risk_Assessment->Review_SDS Prepare_PPE Prepare Appropriate PPE Review_SDS->Prepare_PPE Weighing Weighing in Containment Hood Prepare_PPE->Weighing Synthesis Synthesis in Fume Hood Weighing->Synthesis Storage Store in Refrigerator, Protected from Light Weighing->Storage Waste_Disposal Segregate and Dispose of Hazardous Waste Weighing->Waste_Disposal Analysis Analytical Sample Prep Synthesis->Analysis Synthesis->Storage Synthesis->Waste_Disposal Analysis->Storage Analysis->Waste_Disposal

Caption: Workflow for the safe handling of this compound.

Montelukast_Signaling_Pathway Arachidonic_Acid Arachidonic Acid 5_LOX 5-Lipoxygenase Arachidonic_Acid->5_LOX Metabolized by Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) 5_LOX->Leukotrienes CysLT1_Receptor CysLT1 Receptor Leukotrienes->CysLT1_Receptor Binds to Inflammatory_Response Inflammatory Response (Bronchoconstriction, etc.) CysLT1_Receptor->Inflammatory_Response Activates Montelukast Montelukast Montelukast->CysLT1_Receptor Antagonizes

Caption: Simplified signaling pathway of Montelukast's mechanism of action.

References

Troubleshooting & Optimization

Identification of common impurities in Montelukast nitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Montelukast Nitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the identification and management of common impurities associated with this compound, a key intermediate in the synthesis of Montelukast.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, chemically known as 1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetonitrile, is the penultimate intermediate in the synthesis of Montelukast sodium.[1][2] It is converted to the final active pharmaceutical ingredient (API) through the hydrolysis of the nitrile group to a carboxylic acid.

Q2: Why is it important to control impurities in this compound?

The purity of this compound directly impacts the purity of the final Montelukast API. Impurities present in the nitrile intermediate can be carried over to the final product, potentially affecting its safety and efficacy. Regulatory agencies have strict guidelines on the limits of impurities in pharmaceutical products.

Q3: What are the potential sources of impurities in this compound?

Impurities in this compound can originate from several sources:

  • Starting materials and reagents: Residual unreacted starting materials or impurities present in them.

  • Side reactions: Formation of undesired products during the synthesis of the nitrile.

  • Degradation: Degradation of this compound under specific conditions of light, temperature, or pH.

  • Incomplete reaction: Residual starting materials from the final step of the nitrile synthesis.

Q4: What are the common impurities identified in relation to this compound?

Based on the synthetic route, the primary "impurity" to consider is the unhydrolyzed this compound itself when analyzing the final Montelukast acid. However, within a batch of this compound, several process-related impurities can be anticipated.

Common Impurities in this compound

Impurity NamePotential Source
Unreacted Mesylate Intermediate Incomplete reaction during the coupling with 1-(mercaptomethyl)cyclopropaneacetonitrile.
Unreacted 1-(mercaptomethyl) cyclopropaneacetonitrile Excess reagent or incomplete reaction.
Sulfoxide of this compound Oxidation of the thioether linkage. This is a common degradation pathway for Montelukast and its intermediates.
Styrene Impurity (Dehydrated form) Dehydration of the tertiary alcohol group on the side chain.
Dimeric Impurities Side reactions involving the reactive thiol intermediate.

Troubleshooting Guide

Issue 1: Unexpected peaks in the HPLC chromatogram of this compound.

  • Possible Cause 1: Contamination

    • Troubleshooting: Ensure all glassware is scrupulously clean. Use HPLC-grade solvents and freshly prepared mobile phases. Filter all samples and mobile phases before use.

  • Possible Cause 2: Process-Related Impurities

    • Troubleshooting: Refer to the table of common impurities. If reference standards are available, spike the sample to confirm the identity of the peaks. If standards are not available, consider techniques like LC-MS to identify the mass of the unknown impurities and deduce their structures based on the synthetic pathway.

  • Possible Cause 3: Degradation

    • Troubleshooting: Protect the sample from light and heat. Analyze the sample as quickly as possible after preparation. Perform forced degradation studies (acid, base, peroxide, heat, light) to understand the degradation profile and identify potential degradants.

Issue 2: Poor peak shape (tailing or fronting) for the this compound peak.

  • Possible Cause 1: Column Overload

    • Troubleshooting: Reduce the concentration of the sample being injected.

  • Possible Cause 2: Inappropriate Mobile Phase pH

    • Troubleshooting: The nitrile group is generally neutral, but other functionalities in the molecule may have ionizable groups. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.

  • Possible Cause 3: Column Degradation

    • Troubleshooting: Flush the column with a strong solvent. If the peak shape does not improve, the column may need to be replaced.

Issue 3: Inconsistent retention times.

  • Possible Cause 1: Fluctuation in Mobile Phase Composition

    • Troubleshooting: Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve that is functioning correctly.

  • Possible Cause 2: Temperature Fluctuation

    • Troubleshooting: Use a column oven to maintain a constant temperature.

  • Possible Cause 3: Column Equilibration

    • Troubleshooting: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis.

Experimental Protocols

Proposed Stability-Indicating HPLC Method for this compound

This proposed method is a starting point and may require optimization for specific laboratory conditions and impurity profiles.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 60 40
    20 20 80
    25 20 80
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Visualizations

Synthesis_and_Impurity_Formation cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurity Formation Mesylate_Intermediate Mesylate Intermediate Montelukast_Nitrile This compound Mesylate_Intermediate->Montelukast_Nitrile Coupling Reaction Unreacted_Mesylate Unreacted Mesylate Mesylate_Intermediate->Unreacted_Mesylate Incomplete Reaction Thiol_Nitrile 1-(mercaptomethyl) cyclopropaneacetonitrile Thiol_Nitrile->Montelukast_Nitrile Unreacted_Thiol Unreacted Thiol Nitrile Thiol_Nitrile->Unreacted_Thiol Excess Reagent Sulfoxide_Impurity Sulfoxide Impurity Montelukast_Nitrile->Sulfoxide_Impurity Oxidation Styrene_Impurity Styrene Impurity Montelukast_Nitrile->Styrene_Impurity Dehydration HPLC_Troubleshooting_Workflow Start Unexpected Peak in HPLC Check_Contamination Check for Contamination (Solvents, Glassware) Start->Check_Contamination Forced_Degradation Conduct Forced Degradation Study Start->Forced_Degradation Spike_Standard Spike with Reference Standard Check_Contamination->Spike_Standard Contamination Ruled Out LC_MS_Analysis Perform LC-MS Analysis Spike_Standard->LC_MS_Analysis No Match Identify_Process_Impurity Identify as Process-Related Impurity Spike_Standard->Identify_Process_Impurity Peak Identified Unknown Characterize Unknown Impurity LC_MS_Analysis->Unknown Identify_Degradant Identify as Degradation Product Forced_Degradation->Identify_Degradant

References

Technical Support Center: Crystallization of Montelukast Nitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of Montelukast nitrile.

Troubleshooting Crystallization Issues

This section addresses common problems observed during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my this compound not crystallizing and remaining as an oil or amorphous solid?

Answer:

The failure of this compound to crystallize, often resulting in an oily or amorphous state, can be attributed to several factors ranging from solvent selection to the presence of impurities. Amorphous forms are thermodynamically unstable and may require specific conditions to transition to a stable crystalline form.[1]

Potential Causes & Solutions:

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent, preventing the necessary supersaturation for crystallization. Conversely, a very poor solvent might cause rapid precipitation into an amorphous solid.

    • Solution: Experiment with a range of solvents and solvent mixtures. Anti-solvent crystallization, where a poor solvent is added to a solution of the nitrile, can be an effective technique.

  • Presence of Impurities: Impurities can inhibit crystal nucleation and growth. Common impurities in Montelukast synthesis include diastereoisomers and oxidation products.[2]

    • Solution: Purify the this compound prior to crystallization using techniques like column chromatography. The presence of impurities can be assessed by HPLC, with a target purity of >95% being a good starting point for successful crystallization.[3]

  • Supersaturation Not Achieved: Crystallization requires a supersaturated solution, which is thermodynamically unstable and encourages the formation of crystals.[4]

    • Solution: Supersaturation can be achieved by cooling the solution, evaporating the solvent, or adding an anti-solvent.[4]

  • High Cooling Rate: Rapid cooling can lead to the formation of an amorphous precipitate instead of an ordered crystal lattice.

    • Solution: Employ a slow, controlled cooling profile to allow sufficient time for crystal nucleation and growth.

A general workflow for troubleshooting the failure to crystallize is outlined below.

start Start: Oily or Amorphous this compound check_purity Check Purity (HPLC) start->check_purity purify Purify Nitrile (e.g., Chromatography) check_purity->purify Purity < 95% solvent_screen Solvent System Screening check_purity->solvent_screen Purity > 95% purify->solvent_screen optimize_cooling Optimize Cooling Rate solvent_screen->optimize_cooling induce_crystallization Induce Crystallization (Seeding, Scratching) optimize_cooling->induce_crystallization success Crystalline Product Obtained induce_crystallization->success

Caption: Troubleshooting workflow for non-crystallizing this compound.

Question 2: My this compound crystals are agglomerated or caked. How can I prevent this?

Answer:

Crystal agglomeration or caking can lead to issues with filtration, drying, and downstream processing, as well as trapping impurities within the crystal lattice.[5]

Potential Causes & Solutions:

  • Inadequate Agitation: Insufficient mixing can lead to localized high supersaturation, causing crystals to stick together.[5]

    • Solution: Optimize the agitation speed to ensure a homogenous suspension of crystals. Be cautious, as excessive agitation can lead to crystal breakage.

  • Rapid Crystallization: If crystallization occurs too quickly, crystals may not have sufficient time to form individually.

    • Solution: Slow down the crystallization process by reducing the cooling rate or the rate of anti-solvent addition.

  • Presence of Oily Impurities: Sticky, oil-like impurities can coat the crystal surfaces, promoting agglomeration.

    • Solution: Ensure the purity of the starting material as described in the previous question.

The logical relationship between crystallization parameters and the resulting crystal quality is depicted in the diagram below.

parameters Crystallization Parameters agitation Agitation Speed parameters->agitation cooling_rate Cooling Rate parameters->cooling_rate purity Starting Material Purity parameters->purity outcome Crystal Quality agitation->outcome cooling_rate->outcome purity->outcome agglomeration Agglomeration / Caking outcome->agglomeration Poor Control individual_crystals Well-defined, Individual Crystals outcome->individual_crystals Optimized Control

References

Technical Support Center: Optimization of Montelukast Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Montelukast. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Overall Yield

  • Question: My overall yield for the Montelukast synthesis is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low overall yield in Montelukast synthesis is a common problem that can stem from several stages of the process. Key factors include:

    • Instability of Intermediates: The mesylate intermediate is particularly unstable and can degrade, leading to the formation of impurities.[1] It is crucial to use this intermediate immediately after its preparation.

    • Side Reactions: Competing elimination and cyclization reactions can occur, reducing the amount of the desired product.[1]

    • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical. For instance, the coupling reaction is often performed at low temperatures (e.g., below -5°C) to minimize side reactions.

    • Purification Losses: Traditional purification methods like chromatography can lead to significant product loss.[2] Alternative purification strategies, such as forming a dicyclohexylamine (DCHA) salt, can improve recovery.[2][3]

Issue 2: Impurity Formation

  • Question: I am observing significant impurity peaks in my HPLC analysis. What are the common impurities and how can I minimize their formation?

  • Answer: Impurity formation is a major challenge in Montelukast synthesis due to the molecule's chemical instability.[2][3] Common impurities include:

    • Styrene impurity: Forms due to the dehydration of the tertiary alcohol.

    • Diastereomeric impurities: Can arise if the stereochemistry is not well-controlled during the synthesis.

    • Sulfoxide impurity: Results from the oxidation of the thiol group.

    • Unreacted intermediates and reagents.

    To minimize impurities:

    • Control Reaction Temperature: As mentioned, low temperatures are often crucial, especially during the formation and reaction of the mesylate intermediate.

    • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the thiol group.

    • Purification Strategy: Purification via the dicyclohexylamine salt of Montelukast acid is an effective method for removing many process-related impurities.[2][3]

Issue 3: Difficulty with Purification

  • Question: I am struggling to achieve high purity of the final Montelukast product. What are the recommended purification protocols?

  • Answer: The purification of Montelukast can be challenging due to its amorphous nature and the presence of closely related impurities.[2]

    • Crystallization of Dicyclohexylamine (DCHA) Salt: A widely used and effective method involves converting the crude Montelukast acid into its DCHA salt. This salt is often crystalline and can be selectively precipitated from a suitable solvent system (e.g., toluene/acetonitrile), leaving many impurities behind in the mother liquor.[4]

    • Emulsion Crystallization: This is an alternative technique for purifying Montelukast acid without the need for salt formation.[3]

    • Solvent Selection: The choice of solvent for crystallization is critical. For the final conversion to the sodium salt, a mixture of ethanol and water (9:1) has been reported to be effective in removing specific impurities.

Data Presentation: Reaction Condition Optimization

The following tables summarize key quantitative data for optimizing the reaction conditions for Montelukast synthesis.

Table 1: Key Coupling Reaction Parameters

ParameterRecommended ConditionRationale
Temperature Below -5°CMinimizes the formation of degradation products from the unstable mesylate intermediate.[1]
Base n-Butyl lithium or Sodium tert-butoxideStrong bases required to form the dianion of the thiol side chain. n-Butyl lithium is highly reactive and requires careful handling.[3]
Solvent Tetrahydrofuran (THF)A common aprotic solvent that is suitable for organometallic reactions.
Reaction Time Several hours (monitored by HPLC)Reaction completion should be monitored to avoid prolonged reaction times which can lead to increased impurity formation.

Table 2: Purification via DCHA Salt Formation

StepReagent/SolventKey ParametersExpected Outcome
Salt Formation Dicyclohexylamine (DCHA)Slow addition at controlled temperature (e.g., 20-25°C)Precipitation of the crystalline Montelukast DCHA salt.
Crystallization Solvent Toluene / Acetonitrile or Ethyl Acetate / n-HexaneSolvent ratio and temperature profile are critical for selective crystallization.[2][4]High purity Montelukast DCHA salt with reduced impurities.
Salt Breaking Acid (e.g., Acetic Acid) and NaOHpH adjustment to liberate the free acid and then form the sodium salt.High purity Montelukast Sodium.

Experimental Protocols

Protocol 1: Formation and Coupling of the Mesylate Intermediate

  • Mesylate Formation: Dissolve the diol intermediate in a suitable solvent (e.g., a mixture of toluene and acetonitrile) and cool the solution to -25 ± 2°C.

  • Add a base, such as diisopropylethylamine (DIPEA).

  • Slowly add methanesulfonyl chloride while maintaining the low temperature.

  • Monitor the reaction by a suitable analytical method (e.g., TLC or HPLC) to ensure preferential mesylation of the secondary alcohol.

  • Coupling Reaction: In a separate reactor, prepare the dilithium salt of 1-(mercaptomethyl)cyclopropaneacetic acid by reacting it with two equivalents of n-butyl lithium in THF at a low temperature.

  • Add the solution of the freshly prepared mesylate intermediate to the dilithium salt solution at a temperature below -5°C.

  • Allow the reaction to proceed for several hours, monitoring for completion by HPLC.

  • Work-up: Quench the reaction with an aqueous solution (e.g., 10% sodium chloride solution).

  • Separate the organic layer and wash it with a dilute acid solution (e.g., 0.5 M tartaric acid) to remove excess base.

  • Concentrate the organic layer to obtain crude Montelukast acid as an oily residue.

Protocol 2: Purification via Dicyclohexylamine (DCHA) Salt Crystallization

  • Dissolve the crude Montelukast acid residue in a suitable solvent, such as ethyl acetate.

  • Slowly add dicyclohexylamine at room temperature (20-25°C).

  • Seed the solution with pure Montelukast DCHA salt to induce crystallization.

  • Allow the slurry to age for an extended period (e.g., overnight) to ensure complete precipitation.

  • Slowly add an anti-solvent, such as n-hexane, to further decrease the solubility of the salt and improve the yield.

  • Filter the crystalline solid and wash it with the anti-solvent.

  • Dry the purified Montelukast DCHA salt under vacuum.

  • To obtain Montelukast sodium, suspend the DCHA salt in a suitable solvent and treat it with a base like sodium hydroxide to break the salt and form the final product.

Visualizations

Montelukast_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Diol Diol Intermediate Mesylate Mesylate Intermediate (Unstable) Diol->Mesylate Mesylation (-25°C, DIPEA, MsCl) Crude_Montelukast Crude Montelukast Acid Mesylate->Crude_Montelukast Thiol_Side_Chain Thiol Side Chain (as Dilithium Salt) Thiol_Side_Chain->Crude_Montelukast Coupling (<-5°C, THF) DCHA_Salt Montelukast DCHA Salt (Crystalline) Crude_Montelukast->DCHA_Salt Salt Formation (DCHA, Toluene/Acetonitrile) Crude_Montelukast->DCHA_Salt Pure_Acid Pure Montelukast Acid DCHA_Salt->Pure_Acid Salt Breaking (Acid Treatment) Final_Product Montelukast Sodium Pure_Acid->Final_Product Salification (NaOH) Troubleshooting_Logic Start Low Yield or High Impurities Detected Check_Mesylate Check Mesylate Intermediate Stability Start->Check_Mesylate Check_Temp Review Coupling Reaction Temperature Check_Mesylate->Check_Temp Stable Sol_Mesylate Use Mesylate Immediately After Preparation Check_Mesylate->Sol_Mesylate Degradation Suspected Check_Purification Evaluate Purification Method Check_Temp->Check_Purification Correct Sol_Temp Ensure Temperature is Below -5°C Check_Temp->Sol_Temp Too High Sol_Purification Implement DCHA Salt Crystallization Check_Purification->Sol_Purification Inefficient End Improved Yield and Purity Check_Purification->End Optimized Sol_Mesylate->Check_Temp Sol_Temp->Check_Purification Sol_Purification->End

References

Montelukast Nitrile Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Montelukast nitrile.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Montelukast?

This compound is a key starting material or intermediate in the synthesis of Montelukast, a potent and selective leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.[1] It is also considered a process-related impurity in the final drug substance. Understanding its stability is crucial for ensuring the quality and purity of Montelukast.

Q2: What are the primary degradation pathways for Montelukast and how might they apply to this compound?

Forced degradation studies on Montelukast have identified several key pathways, which are also likely relevant for this compound due to their structural similarities. These include:

  • Oxidation: The thioether linkage in the molecule is susceptible to oxidation, primarily forming the corresponding sulfoxide. This is a common degradation pathway observed for Montelukast.[2][3]

  • Photodegradation: Exposure to light, particularly UV light, can lead to the isomerization of the trans-double bond to the cis-isomer.[2][3][4]

  • Acidic Hydrolysis: Montelukast shows susceptibility to degradation under acidic conditions. For this compound, the nitrile group could potentially undergo hydrolysis to a carboxylic acid (Montelukast) or an amide intermediate under strong acidic conditions.

  • Alkaline Hydrolysis: While Montelukast is generally more stable in alkaline conditions compared to acidic ones, some degradation can still occur. The nitrile group in this compound could also be susceptible to hydrolysis under basic conditions.

Q3: What are the expected degradation products of this compound?

Based on the known degradation of Montelukast, the primary expected degradation products for this compound would be:

  • This compound Sulfoxide: Formed through the oxidation of the thioether group.

  • (Z)-Isomer of this compound (cis-isomer): Resulting from photo-isomerization.

  • Montelukast: Formed by the hydrolysis of the nitrile group to a carboxylic acid.

  • Montelukast Amide: An intermediate that may be formed during the hydrolysis of the nitrile group.

Troubleshooting Guide

Problem 1: I am observing a new, unexpected peak in my HPLC analysis of a this compound sample.

  • Possible Cause 1: Degradation due to improper storage.

    • Troubleshooting Step: Review the storage conditions of your sample. Montelukast and its derivatives are known to be sensitive to light and oxidation.[2][4] Ensure samples are stored in well-sealed containers, protected from light, and in a cool, dry place. An inert atmosphere can also help prevent oxidative degradation.

  • Possible Cause 2: On-column degradation.

    • Troubleshooting Step: Evaluate the HPLC method parameters. A highly acidic or basic mobile phase, or high column temperatures, could potentially cause degradation of the analyte on the column. Consider using a mobile phase with a more neutral pH and a lower column temperature if possible.

  • Possible Cause 3: Presence of a process-related impurity.

    • Troubleshooting Step: If the sample is from a new batch of synthesis, the peak could be a new process-related impurity. Compare the chromatogram with that of a reference standard and previous batches. If the peak persists, further characterization using techniques like LC-MS may be necessary to identify the unknown impurity.

Problem 2: My this compound sample shows significant degradation after exposure to laboratory light.

  • Possible Cause: Photo-instability.

    • Troubleshooting Step: Montelukast is known to be highly sensitive to light, leading to the formation of its (Z)-isomer.[2][3] All work with this compound should be performed under amber or light-protective glassware to minimize photodegradation. If possible, work in a dimly lit area.

Problem 3: I am seeing a loss of my main this compound peak and the appearance of a peak corresponding to Montelukast.

  • Possible Cause: Hydrolysis of the nitrile group.

    • Troubleshooting Step: This is likely due to the presence of moisture and either acidic or basic conditions. Ensure that all solvents and reagents used are anhydrous. If the sample has been exposed to acidic or basic solutions, this conversion is a strong possibility. The rate of hydrolysis will be dependent on the pH, temperature, and water content of the sample's environment.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for inducing degradation of this compound to study its stability profile.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 80°C for a specified period (e.g., 2 hours). Neutralize the solution with 1N NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat the mixture at 80°C for a specified period (e.g., 2 hours). Neutralize the solution with 1N HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours). Also, heat a solution of this compound at a specified temperature (e.g., 80°C) for a set time.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight for a specified duration.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method and compare the chromatograms with that of an unstressed sample.

Stability-Indicating HPLC Method

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., 0.01M potassium dihydrogen phosphate, pH adjusted to 4.0) and an organic solvent (e.g., acetonitrile). A common mobile phase composition is a 7:3 (v/v) mixture of acetonitrile and buffer.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: UV detection at 355 nm.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Data Presentation

Table 1: Summary of Forced Degradation Studies on Montelukast (as a proxy for this compound)

Stress ConditionReagent/ConditionDurationTemperatureExpected Degradation Products for this compound
Acid Hydrolysis1N HCl30 min - 2 hrs80°CMontelukast, Montelukast Amide
Base Hydrolysis1N NaOH30 min - 2 hrs80°CMontelukast, Montelukast Amide
Oxidation3% H₂O₂1 min - 24 hrs25°CThis compound Sulfoxide
Thermal (Dry Heat)-10 hrs105°CMinimal degradation expected
PhotolyticUV-Vis light4 daysAmbient(Z)-Isomer of this compound

Note: The conditions and expected products are based on studies of Montelukast and are intended as a general guideline for this compound.

Visualizations

Montelukast_Nitrile_Degradation_Pathways cluster_main This compound Degradation cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis (Acid/Base) This compound This compound This compound Sulfoxide This compound Sulfoxide This compound->this compound Sulfoxide H₂O₂ cis-Isomer (Z-Isomer) cis-Isomer (Z-Isomer) This compound->cis-Isomer (Z-Isomer) Light/UV Montelukast Amide Montelukast Amide This compound->Montelukast Amide H₂O, H⁺/OH⁻ Montelukast Montelukast Montelukast Amide->Montelukast H₂O, H⁺/OH⁻

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_workflow Forced Degradation Study Workflow start This compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis HPLC Analysis stress->analysis identification Characterize Degradation Products (e.g., LC-MS) analysis->identification pathway Elucidate Degradation Pathway identification->pathway

Caption: Workflow for a forced degradation study.

References

Technical Support Center: HPLC Analysis of Montelukast Nitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Montelukast nitrile, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, exhibiting a trailing edge that slowly returns to the baseline.[1] This distortion is problematic as it can compromise the accuracy and precision of quantification by making it difficult to determine the exact start and end of the peak for integration.[1] It can also reduce the resolution between closely eluting peaks, potentially masking the presence of impurities.

Q2: What are the most common causes of peak tailing in the analysis of this compound?

A2: The most frequent causes of peak tailing for a compound like this compound, which contains a basic quinoline nitrogen, in reverse-phase HPLC include:

  • Secondary Silanol Interactions: Unreacted, acidic silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the basic sites on the this compound molecule.[2][3][4] This secondary interaction mechanism leads to a portion of the analyte molecules being more strongly retained, resulting in a tailing peak.[2][4]

  • Mobile Phase pH: If the mobile phase pH is not optimized, the ionization state of this compound can be inconsistent, leading to multiple retention behaviors and peak asymmetry.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion, including tailing.[5]

  • Column Degradation: Over time, columns can degrade, leading to a loss of performance and poor peak shapes. This can be caused by exposure to harsh mobile phases or improper storage.

  • Extra-column Effects: Issues outside of the column, such as excessive tubing length, large detector cell volume, or poorly made connections, can contribute to band broadening and peak tailing.

Q3: How does the chemical structure of this compound contribute to peak tailing?

A3: this compound possesses a quinoline ring system, which contains a basic nitrogen atom. This basic site is susceptible to strong interactions with residual acidic silanol groups on the silica-based stationary phase of the HPLC column. These secondary ionic interactions are a primary cause of peak tailing for basic compounds.

Q4: What is an acceptable tailing factor for a chromatographic peak?

A4: An ideal, symmetrical peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. In practice, a tailing factor between 0.9 and 1.2 is often considered acceptable for routine analysis. However, for quantitative analysis, it is desirable to have a tailing factor as close to 1.0 as possible to ensure accurate integration. A value greater than 1.2 often indicates a significant tailing issue that should be addressed.

Troubleshooting Guide: Resolving Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.

Initial Assessment
  • Observe the Chromatogram:

    • Are all peaks tailing? If yes, the issue is likely related to the HPLC system (e.g., extra-column volume, column void) or a fundamental mobile phase problem.

    • Is only the this compound peak tailing? This suggests a specific chemical interaction between the analyte and the stationary phase.

  • Review the Method Parameters:

    • Column: What is the stationary phase (e.g., C18, Phenyl)? Is it end-capped? What is the age and usage history of the column?

    • Mobile Phase: What is the composition (organic modifier, aqueous phase)? Is a buffer used? What is the pH?

    • Sample: What is the sample concentration and injection volume? What is the sample solvent?

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G start Peak Tailing Observed for This compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue Suspect System/Physical Issue check_all_peaks->system_issue Yes specific_issue Suspect Analyte-Specific Chemical Interaction check_all_peaks->specific_issue No check_fittings Check fittings for leaks and dead volume system_issue->check_fittings check_column Inspect/replace column (consider column void) check_fittings->check_column resolution Peak Tailing Resolved check_column->resolution optimize_mp Optimize Mobile Phase specific_issue->optimize_mp adjust_ph Adjust Mobile Phase pH (e.g., lower to pH 2.5-3.5) optimize_mp->adjust_ph add_modifier Add a mobile phase modifier (e.g., triethylamine) adjust_ph->add_modifier change_organic Change organic modifier (ACN vs. MeOH) add_modifier->change_organic optimize_sample Optimize Sample Conditions change_organic->optimize_sample reduce_load Reduce sample concentration or injection volume optimize_sample->reduce_load match_solvent Match sample solvent to mobile phase reduce_load->match_solvent evaluate_column Evaluate Column Chemistry match_solvent->evaluate_column use_endcapped Use a high-purity, end-capped C18 or Phenyl column evaluate_column->use_endcapped use_endcapped->resolution

Caption: Troubleshooting workflow for resolving peak tailing.

Detailed Troubleshooting Steps

If all peaks are tailing (System/Physical Issues):

  • Check for Dead Volume: Ensure all fittings and connections are secure and properly seated. Use tubing with a small internal diameter and keep lengths to a minimum.

  • Inspect the Column: A void at the head of the column can cause peak tailing for all compounds. Try reversing and flushing the column (if permitted by the manufacturer) or replace it with a new one.

  • Check for a Blocked Frit: A partially blocked inlet frit on the column can distort peak shapes.

If only the this compound peak is tailing (Analyte-Specific Issues):

  • Optimize Mobile Phase pH:

    • Rationale: The basic quinoline nitrogen in this compound can interact with acidic silanols. By lowering the mobile phase pH (e.g., to 2.5-3.5), both the analyte will be protonated (positively charged) and the silanol groups will be protonated (neutral), minimizing the undesirable ionic interactions.[4]

    • Action: Use a buffer such as phosphate or formate to maintain a consistent, low pH.

  • Add a Mobile Phase Modifier (Competitive Base):

    • Rationale: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites on the stationary phase. The TEA will preferentially interact with the silanols, reducing the secondary interactions with this compound.

    • Action: Add 0.1-0.5% TEA to the mobile phase. Be aware that TEA can affect column lifetime and is not suitable for mass spectrometry detection.

  • Evaluate Column Choice:

    • Rationale: Not all C18 columns are the same. A column with a high degree of end-capping will have fewer free silanol groups and is less likely to cause peak tailing for basic compounds.[4] Phenyl columns can also be a good alternative.

    • Action: Switch to a high-purity, base-deactivated, or end-capped C18 or Phenyl column from a reputable manufacturer.

  • Reduce Sample Load:

    • Rationale: Injecting too high a concentration of the analyte can lead to mass overload, a common cause of peak tailing.[5]

    • Action: Dilute the sample or reduce the injection volume and observe the effect on the peak shape.

  • Match Sample Solvent to Mobile Phase:

    • Rationale: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including tailing.

    • Action: Ideally, dissolve the sample in the initial mobile phase. If this is not possible due to solubility, use the weakest solvent that will dissolve the sample. This compound is soluble in methanol and DMSO.[5]

Data Presentation

The following table summarizes typical starting conditions and suggested modifications for troubleshooting peak tailing in the HPLC analysis of this compound.

ParameterInitial ConditionTroubleshooting ModificationRationale for Modification
Column Standard C18, 5 µmHigh-purity, end-capped C18 or Phenyl, < 5 µmMinimize silanol interactions.
Mobile Phase A Water25 mM Phosphate or Formate bufferControl and maintain a stable pH.
Mobile Phase B Acetonitrile or MethanolAcetonitrile or MethanolVarying the organic modifier can alter selectivity.
pH Neutral (e.g., 6-7)Acidic (e.g., 2.5-3.5)Protonate silanol groups to reduce secondary interactions.
Flow Rate 1.0 mL/min0.8 - 1.2 mL/minOptimize for best efficiency and resolution.
Column Temp. Ambient30-40 °CImprove peak shape and reduce viscosity.
Injection Vol. 10-20 µL2-5 µLReduce potential for column overload.
Sample Conc. As preparedDilute by a factor of 5-10Check for mass overload effects.

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: End-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 25 mM potassium phosphate monobasic, adjusted to pH 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-15 min: 40% to 90% B

    • 15-17 min: 90% B

    • 17-17.1 min: 90% to 40% B

    • 17.1-20 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 285 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 0.1 mg/mL.

Protocol 2: Troubleshooting with a Mobile Phase Modifier

If peak tailing persists with Protocol 1, the following modification can be attempted.

  • Mobile Phase A: 25 mM potassium phosphate monobasic with 0.1% (v/v) triethylamine, adjusted to pH 3.0 with phosphoric acid.

  • All other conditions remain the same as in Protocol 1.

Note: Always ensure that the mobile phase components are compatible with your HPLC system and detector. When changing mobile phases, ensure the column is properly equilibrated before injecting the sample.

References

Methods for removing residual solvents from Montelukast nitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of residual solvents from Montelukast nitrile, a key intermediate in the synthesis of Montelukast.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of residual solvents from this compound.

Problem Potential Cause(s) Suggested Solution(s)
High levels of residual toluene after drying. - Toluene forms an azeotrope with water, which can make its complete removal by simple vacuum drying difficult.[1] - The drying temperature is too low or the drying time is too short. - The crystal lattice of the this compound may be trapping solvent molecules.[2]- Azeotropic Distillation: Introduce a suitable entrainer that forms a lower-boiling azeotrope with toluene, facilitating its removal.[3] A subsequent recrystallization or slurry wash may be necessary. - Optimize Drying Parameters: Increase the drying temperature (while monitoring for product degradation) and extend the drying time under high vacuum. - Recrystallization: Dissolve the nitrile in a suitable solvent in which it is highly soluble at elevated temperatures and sparingly soluble at room temperature. Cool the solution to induce crystallization, leaving the majority of the toluene in the mother liquor.
This compound appears oily or fails to solidify after solvent removal. - Incomplete removal of the solvent. - Presence of other low-melting impurities. - The product may be an amorphous solid with a low glass transition temperature.- Slurry Wash: Wash the oily product with a non-solvent in which this compound has very low solubility but the residual solvent and impurities are soluble. Heptane or hexane could be suitable choices. - Anti-Solvent Crystallization: Dissolve the oily product in a minimal amount of a good solvent (e.g., ethyl acetate) and then add an anti-solvent (e.g., heptane) dropwise to induce precipitation of the solid nitrile. - Seed Crystals: If available, add a small amount of crystalline this compound to the oily product to induce crystallization.
Decrease in purity of this compound after solvent removal. - Thermal degradation of the nitrile at elevated drying temperatures. Montelukast and its derivatives can be sensitive to heat and light.[4][5] - Reaction with the solvent or impurities in the solvent.- Lower Drying Temperature: Use a lower drying temperature for a longer period. - Inert Atmosphere: Dry the product under a nitrogen or argon atmosphere to prevent oxidative degradation. - Solvent Purity: Ensure that the solvents used for any recrystallization or washing steps are of high purity.
Poor yield after recrystallization or slurry washing. - Significant solubility of this compound in the chosen solvent/anti-solvent system. - Mechanical loss of product during filtration and transfer.- Solvent System Optimization: Carefully select a solvent system that maximizes the solubility of impurities while minimizing the solubility of the this compound at the operating temperature. - Temperature Control: Ensure the slurry is cooled sufficiently before filtration to minimize product loss in the mother liquor. - Filtration Technique: Use appropriate filtration techniques (e.g., using a filter funnel with a tight seal and ensuring complete transfer of the solid).

Frequently Asked Questions (FAQs)

Q1: What are the typical residual solvents of concern in the synthesis of this compound?

A1: Common solvents used in the synthesis of Montelukast and its intermediates that may need to be removed include toluene, heptane, hexane, methanol, and ethanol.[4] The specific residual solvents will depend on the synthetic route employed.

Q2: What are the acceptable limits for residual solvents in active pharmaceutical ingredients (APIs)?

A2: The acceptable limits for residual solvents are defined by the International Council for Harmonisation (ICH) Q3C guidelines.[6] Solvents are categorized into three classes based on their toxicity. For example, toluene is a Class 2 solvent with a permitted daily exposure (PDE) of 8.9 mg/day and a concentration limit of 890 ppm.[4] While this compound is an intermediate, it is good practice to control residual solvents to levels that will ensure the final API meets these specifications.

Q3: How can I effectively remove toluene from this compound?

A3: Due to the formation of an azeotrope with water, azeotropic distillation is a highly effective method for removing toluene.[1] This involves adding an entrainer to the mixture to form a new, lower-boiling azeotrope that can be distilled off. Another approach is extractive distillation, where a solvent is added to alter the relative volatility of the components.[7][8]

Q4: Can I use vacuum drying alone to remove all residual solvents?

A4: While vacuum drying is a standard and essential step, it may not be sufficient to remove tightly bound solvents or those that form azeotropes.[2] For stubborn solvents, techniques like recrystallization, slurry washing, or azeotropic distillation are often necessary prior to final drying.

Q5: What is a slurry wash and how do I perform one for this compound?

A5: A slurry wash involves suspending the solid product in a solvent in which it is poorly soluble, while the impurities (including residual solvents from a previous step) are more soluble. For this compound, a non-polar solvent like heptane could be a suitable choice for washing out more polar solvent residues. The solid is then filtered and dried.

Experimental Protocols

The following are generalized protocols that can be adapted for the removal of residual solvents from this compound. Researchers should optimize these methods based on the specific solvents present and the scale of their work.

Protocol 1: Recrystallization
  • Solvent Selection: Identify a suitable solvent system (a single solvent or a binary mixture) where this compound is highly soluble at an elevated temperature and poorly soluble at room temperature or below.

  • Dissolution: In a suitable reaction vessel, dissolve the crude this compound containing residual solvents in the minimum amount of the chosen hot solvent.

  • Cooling and Crystallization: Slowly cool the solution to allow for the formation of crystals. The cooling rate can influence crystal size and purity. Seeding with a small crystal of pure this compound can aid in initiating crystallization.

  • Isolation: Isolate the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the isolated crystals with a small amount of cold, fresh solvent to remove any remaining mother liquor.

  • Drying: Dry the purified this compound under vacuum at a suitable temperature until a constant weight is achieved.

Protocol 2: Slurry Washing
  • Solvent Selection: Choose a solvent in which this compound has very low solubility, but the residual solvents to be removed are soluble.

  • Slurrying: In a reaction vessel, suspend the crude this compound in the chosen wash solvent. Typically, 3-5 volumes of solvent relative to the mass of the solid are used.

  • Agitation: Stir the slurry for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature).

  • Isolation: Filter the solid product.

  • Drying: Dry the washed this compound under vacuum.

Protocol 3: Azeotropic Distillation for Toluene Removal
  • Setup: Assemble a distillation apparatus, including a reaction flask, a Dean-Stark trap (or similar azeotropic distillation head), and a condenser.

  • Charging the Flask: Charge the flask with the this compound containing residual toluene and a suitable higher-boiling solvent in which the nitrile is soluble.

  • Adding the Entrainer: Add an entrainer that forms a lower-boiling azeotrope with toluene. For example, water can be used to form an azeotrope with toluene that boils at approximately 84°C.[1]

  • Distillation: Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. The water can be separated, and the toluene removed.

  • Completion: Continue the distillation until no more toluene is collected.

  • Product Isolation: The purified this compound can then be isolated from the higher-boiling solvent by cooling and crystallization or by other suitable methods.

Quantitative Data Summary

The following table summarizes typical residual solvent limits as per ICH Q3C guidelines, which are the target for the final API and therefore good practice to aim for in the this compound intermediate.

Solvent Class Concentration Limit (ppm) Permitted Daily Exposure (mg/day)
Toluene28908.9
Methanol2300030
Hexane22902.9
Heptane3500050
Ethanol3500050

Data sourced from ICH Q3C (R8) Guideline for Residual Solvents.

Experimental Workflows

Recrystallization_Workflow start Crude this compound (with residual solvents) dissolve Dissolve in minimal hot solvent start->dissolve cool Slowly cool to induce crystallization dissolve->cool filter Filter to isolate crystals cool->filter wash Wash with cold solvent filter->wash mother_liquor Mother Liquor (contains impurities and residual solvents) filter->mother_liquor dry Dry under vacuum wash->dry end Purified this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Slurry_Washing_Workflow start Crude this compound (with residual solvents) suspend Suspend in a non-solvent start->suspend agitate Agitate slurry for a defined period suspend->agitate filter Filter to isolate the solid product agitate->filter dry Dry under vacuum filter->dry wash_filtrate Wash Filtrate (contains dissolved residual solvents) filter->wash_filtrate end Purified this compound dry->end

Caption: Workflow for removing residual solvents from this compound via slurry washing.

Azeotropic_Distillation_Workflow cluster_distillation Azeotropic Distillation Setup flask Flask with Crude Nitrile, High-Boiling Solvent, and Entrainer (e.g., Water) heat Heat to Reflux flask->heat condenser Condenser flask->condenser Azeotrope vapor heat->flask Vapors rise dean_stark Dean-Stark Trap (Collects Azeotrope) dean_stark->flask Entrainer returns (optional) isolate Isolate Product (e.g., by crystallization) dean_stark->isolate Purified nitrile solution removed_solvent Removed Solvent (e.g., Toluene) dean_stark->removed_solvent condenser->dean_stark Condensate end Purified this compound isolate->end

References

Minimizing byproduct formation during the synthesis of Montelukast

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Montelukast.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Sulfoxide Impurity Formation

Question: I am observing a significant amount of the Montelukast sulfoxide impurity in my final product. What are the likely causes and how can I prevent its formation?

Answer:

The Montelukast sulfoxide impurity is primarily formed due to the oxidation of the thioether linkage in the Montelukast molecule. This oxidation can occur at various stages of the synthesis and work-up.

Likely Causes:

  • Exposure to Atmospheric Oxygen: The thioether is susceptible to oxidation when exposed to air, especially over extended periods or at elevated temperatures.

  • Presence of Oxidizing Agents: Contaminants in reagents or solvents, or the use of certain oxidizing reagents in preceding steps, can lead to the formation of the sulfoxide.

  • Inadequate Inert Atmosphere: Failure to maintain a sufficiently inert atmosphere (e.g., with nitrogen or argon) during the reaction and work-up can allow oxygen to react with the product.

Preventative Measures & Troubleshooting:

  • Maintain a Strict Inert Atmosphere: Ensure all reaction vessels are thoroughly purged with an inert gas (nitrogen or argon) before introducing reagents. Maintain a positive pressure of the inert gas throughout the synthesis, particularly during the coupling reaction to form the thioether and subsequent work-up steps.

  • Use Degassed Solvents: Degas all solvents prior to use by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.

  • Consider Antioxidants: The use of antioxidants has been explored, though their effectiveness can be complex. Some studies suggest that certain antioxidants may act as pro-oxidants under specific conditions. If considering an antioxidant, small-scale pilot experiments are recommended to determine its efficacy and optimal concentration.

  • Control Reaction Temperature: Avoid unnecessarily high temperatures, as this can accelerate the rate of oxidation.

  • Minimize Exposure to Air During Work-up: Perform extractions and filtrations as efficiently as possible to minimize the time the product is exposed to air.

Experimental Protocol: Purification to Remove Sulfoxide Impurity

If the sulfoxide impurity has already formed, it can be removed through the crystallization of a Montelukast amine salt.

  • Dissolution: Dissolve the crude Montelukast containing the sulfoxide impurity in a suitable solvent, such as ethyl acetate.

  • Amine Salt Formation: Add an amine, such as dicyclohexylamine, to the solution to form the corresponding Montelukast amine salt.

  • Crystallization: The Montelukast amine salt is typically less soluble than the sulfoxide impurity and will selectively crystallize out of the solution. The crystallization can be induced by cooling the solution or by the addition of an anti-solvent like hexane.

  • Isolation: Filter the crystalline Montelukast amine salt and wash with a cold solvent to remove any remaining impurities.

  • Conversion to Free Acid or Sodium Salt: The purified amine salt can then be converted back to the free acid or the sodium salt of Montelukast.

2. (Z)-Isomer Formation (Photo-instability)

Question: My Montelukast product contains a significant amount of the (Z)-isomer. How can I prevent this impurity?

Answer:

The (Z)-isomer of Montelukast is a photoproduct formed by the isomerization of the trans-double bond in the cinnamyl portion of the molecule upon exposure to light, particularly UV light.[1][2]

Likely Causes:

  • Exposure to Light: The primary cause is the exposure of the reaction mixture or the isolated product to daylight or artificial light sources.[1][2] Montelukast in solution is particularly susceptible to photodegradation.[1][2]

Preventative Measures & Troubleshooting:

  • Protect from Light: Conduct all synthetic steps, work-up procedures, and storage of intermediates and the final product in the absence of light. Use amber glassware or wrap reaction vessels and storage containers in aluminum foil.

  • Work in a Darkened Environment: Whenever possible, perform manipulations in a fume hood with the sash down and the lights dimmed.

  • Minimize Reaction and Work-up Times: Reducing the time the material is in solution will decrease the opportunity for photodegradation.

Quantitative Data on Photodegradation of Montelukast in Solution

Light SourceDegradation Rate Constant (k x 10^-3 min^-1)
Daylight2.8
Tungsten Lamp1.5
Neon Lamp0.8
Sodium Lamp0.5

Data adapted from a study on the stability of Montelukast in solution. The rate of degradation is influenced by the intensity and wavelength of the light source.[1][2]

3. Dehydrated Impurity Formation

Question: I am observing a byproduct that corresponds to the dehydrated form of Montelukast. What conditions favor its formation and how can I avoid it?

Answer:

The dehydrated impurity is formed by the elimination of the tertiary alcohol group on the quinoline side chain, resulting in an olefin.

Likely Causes:

  • Acidic Conditions: The tertiary alcohol is prone to dehydration under acidic conditions, particularly at elevated temperatures.

  • Thermal Stress: High temperatures during the synthesis or work-up can also promote dehydration.

Preventative Measures & Troubleshooting:

  • Control pH: Avoid strongly acidic conditions, especially during work-up and purification steps. If an acidic wash is necessary, perform it quickly and at a low temperature.

  • Moderate Reaction and Distillation Temperatures: Maintain the lowest effective temperatures throughout the synthesis. During solvent removal, use a rotary evaporator under reduced pressure to keep the temperature low.

  • Use of a pH Stabilizer: In formulations, the use of a pH stabilizer like sodium citrate has been shown to enhance the stability of Montelukast by maintaining a more alkaline environment.[3]

Visualizing Experimental Workflows and Logical Relationships

Diagram 1: General Workflow for Minimizing Byproduct Formation

G General Workflow for Minimizing Byproducts in Montelukast Synthesis cluster_synthesis Synthesis Steps cluster_workup Work-up & Purification cluster_controls Critical Control Points start Starting Materials coupling Thioether Formation start->coupling deprotection Deprotection (if applicable) coupling->deprotection extraction Aqueous Extraction deprotection->extraction crystallization Amine Salt Crystallization extraction->crystallization isolation Isolation of Final Product crystallization->isolation inert_atm Inert Atmosphere inert_atm->coupling Prevents Sulfoxide light_prot Protection from Light light_prot->deprotection Prevents (Z)-Isomer temp_control Temperature Control temp_control->extraction Prevents Dehydration ph_control pH Control ph_control->extraction Prevents Dehydration

Caption: A general workflow highlighting critical control points to minimize byproduct formation during Montelukast synthesis.

Diagram 2: Troubleshooting Logic for Sulfoxide Formation

G Troubleshooting High Sulfoxide Impurity cluster_solutions1 Oxygen Exposure Mitigation cluster_solutions2 Contaminant Mitigation problem High Sulfoxide Impurity Detected cause1 Exposure to Oxygen? problem->cause1 cause2 Oxidizing Contaminants? problem->cause2 solution1a Implement Strict Inert Atmosphere (N2 or Ar) cause1->solution1a solution1b Use Degassed Solvents cause1->solution1b solution1c Minimize Air Exposure During Work-up cause1->solution1c solution2a Use High-Purity Reagents and Solvents cause2->solution2a solution2b Check for Peroxides in Ethereal Solvents cause2->solution2b

Caption: A logical diagram for troubleshooting the root causes of high sulfoxide impurity and implementing corrective actions.

References

Technical Support Center: Chiral Separation of Montelukast Nitrile Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing strategies for the chiral separation of Montelukast nitrile isomers. As direct methods for the nitrile intermediate are not extensively published, this guide leverages the well-established methods for the chiral separation of the final Montelukast active pharmaceutical ingredient (API) as a starting point for method development and troubleshooting.

Troubleshooting Guides

This section addresses common issues encountered during the chiral separation of Montelukast and its intermediates.

Question: We are observing poor resolution (Rs < 1.5) between the this compound enantiomers. What are the potential causes and how can we improve it?

Answer:

Poor resolution is a common challenge in chiral chromatography. Here’s a step-by-step troubleshooting approach:

  • Mobile Phase Composition: The composition of the mobile phase is critical for achieving enantioselectivity.

    • For Normal-Phase HPLC: Modifiers like alcohols (ethanol, isopropanol) and acidic/basic additives play a significant role.[1][2] Small changes in the percentage of the alcohol modifier can have a large impact on resolution. Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape and selectivity by interacting with the analytes and the chiral stationary phase (CSP).[1][2]

    • For Supercritical Fluid Chromatography (SFC): The percentage of the co-solvent (typically an alcohol like methanol or ethanol) and the concentration of additives are key parameters to optimize.[3]

  • Chiral Stationary Phase (CSP) Selection: Not all CSPs are suitable for every pair of enantiomers.

    • Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak® AD-H, AS-H), have shown success in separating Montelukast enantiomers and are a good starting point for the nitrile intermediate.[3] If one CSP provides poor selectivity, screening other CSPs with different chiral selectors is recommended.

  • Temperature: Column temperature affects the thermodynamics of the chiral recognition process.

    • Lowering the temperature often increases resolution, but it can also lead to broader peaks and longer retention times. It is advisable to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimal balance.[2]

  • Flow Rate: While a lower flow rate can sometimes improve resolution by allowing more time for interactions with the CSP, it also increases the analysis time. Ensure the flow rate is optimized for the column dimensions and particle size.

Question: We are experiencing peak tailing with our this compound sample. What can we do to improve peak shape?

Answer:

Peak tailing can be caused by several factors. Here are some common solutions:

  • Active Sites on the Stationary Phase: Unwanted interactions between the analyte and the silica backbone of the CSP can cause tailing.

    • Additives: Introducing a small amount of a basic additive like diethylamine (DEA) to the mobile phase can help to mask active silanol groups and improve the peak shape of basic compounds.[4] For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) may be beneficial.

  • Sample Overload: Injecting too much sample can lead to peak distortion.

    • Reduce Injection Volume/Concentration: Try reducing the amount of sample injected onto the column to see if the peak shape improves.

  • Inappropriate Sample Solvent: The solvent used to dissolve the sample should be compatible with the mobile phase.

    • Solvent Strength: Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of chiral separation using HPLC or SFC?

A1: Chiral separation relies on the differential interaction of enantiomers with a chiral environment. In HPLC and SFC, this is achieved by using a chiral stationary phase (CSP). The CSP creates a three-dimensional chiral surface. One enantiomer will have a stronger interaction with the CSP than the other, leading to different retention times and thus, separation.[5]

Q2: Which type of chromatography, HPLC or SFC, is generally preferred for chiral separations of pharmaceutical intermediates like this compound?

A2: Both techniques are powerful for chiral separations. However, Supercritical Fluid Chromatography (SFC) is often preferred in the pharmaceutical industry for several reasons:

  • Speed: SFC typically allows for faster separations due to the low viscosity of supercritical CO2, which permits higher flow rates.[6]

  • Reduced Solvent Consumption: The primary mobile phase component in SFC is compressed CO2, which is less expensive and less toxic than the organic solvents used in normal-phase HPLC.[6][7]

  • Complementary Selectivity: SFC can sometimes provide different or better selectivity compared to HPLC for the same CSP.[6]

Q3: How do I choose the right chiral stationary phase (CSP) for separating this compound isomers?

A3: CSP selection is largely empirical. However, based on the successful separation of the final Montelukast drug, polysaccharide-based CSPs are a logical starting point. Columns like Chiralpak® AD-H (amylose derivative) and Chiralpak® AS-H (amylose derivative) have demonstrated good selectivity for Montelukast enantiomers.[3] It is highly recommended to perform a column screening study with a small set of diverse CSPs to identify the most promising candidate for the nitrile intermediate.

Q4: What role do additives like TFA and DEA play in the mobile phase?

A4: Additives are crucial for optimizing chiral separations.

  • Acidic Additives (e.g., TFA): These are often used for basic analytes to improve peak shape and can influence enantioselectivity by protonating the analyte, which can alter its interaction with the CSP.

  • Basic Additives (e.g., DEA): These are commonly used for acidic analytes and can also improve the peak shape of basic compounds by competing for active sites on the stationary phase.[4] For neutral compounds, additives may not be necessary but can still sometimes enhance selectivity.

Quantitative Data Presentation

The following tables summarize quantitative data from published methods for the chiral separation of Montelukast . This data can serve as a reference for developing a method for the nitrile intermediate.

Table 1: HPLC Methods for Chiral Separation of Montelukast

ParameterMethod 1Method 2
Chiral Stationary Phase USP L51 packing materialChiralpak IA
Mobile Phase n-hexane, ethanol, and propionic acidhexane/ethanol/1,4-dioxan/TFA (77:3:20:0.1 v/v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30°C10°C
Detection Wavelength 284 nm285 nm
Resolution (Rs) > 2.2Not specified
Reference [1][8]

Table 2: SFC Method for Chiral Separation of Montelukast

ParameterMethod 3
Chiral Stationary Phase Chiralpak AS-H (250 x 4.6 mm, 5 µm)
Mobile Phase Supercritical CO2 and 2-Propanol (85:15%)
Flow Rate 2.0 mL/min
Column Temperature 25°C
Detection Wavelength 230 nm
Retention Time (R-isomer) 10.65 min
Retention Time (S-isomer) 12.5 min
Resolution (Rs) > 2.0
Reference [3]

Experimental Protocols

The following are detailed experimental protocols for the chiral separation of Montelukast , which can be adapted for the this compound intermediate.

Protocol 1: Normal-Phase HPLC Method

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A chiral column with USP L51 packing material.

  • Mobile Phase Preparation: Prepare a mixture of n-hexane, ethanol, and propionic acid. The exact ratio should be optimized, but a starting point could be in the range of 90:10:0.1 (v/v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Detection: UV at 284 nm

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at an appropriate concentration.

Protocol 2: Supercritical Fluid Chromatography (SFC) Method

  • Instrumentation: An SFC system with a UV detector and back pressure regulator.

  • Column: Chiralpak AS-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical CO2 and 2-Propanol (85:15%).

  • Chromatographic Conditions:

    • Flow Rate: 2.0 mL/min

    • Column Temperature: 25°C

    • Back Pressure: 150 bar

    • Injection Volume: 5 µL

    • Detection: UV at 230 nm

  • Sample Preparation: Dissolve the sample in an alcohol-based solvent (e.g., ethanol or methanol).

Visualizations

Diagram 1: General Workflow for Chiral Method Development

ChiralMethodDevelopment start Define Separation Goal (Analyte: this compound) csp_screening CSP Screening (e.g., Polysaccharide-based) start->csp_screening mp_screening Mobile Phase Screening (Normal Phase or SFC) csp_screening->mp_screening optimization Optimization (Composition, Temp, Flow Rate) mp_screening->optimization validation Method Validation optimization->validation

Caption: A typical workflow for developing a chiral separation method.

Diagram 2: Troubleshooting Logic for Poor Resolution

TroubleshootingResolution start Poor Resolution (Rs < 1.5) check_mp Adjust Mobile Phase (Modifier/Additive %) start->check_mp change_csp Screen Different CSPs check_mp->change_csp No Improvement adjust_temp Optimize Temperature check_mp->adjust_temp Some Improvement change_csp->start Try New Conditions adjust_flow Optimize Flow Rate adjust_temp->adjust_flow success Resolution Improved adjust_flow->success

Caption: A decision tree for troubleshooting poor resolution in chiral chromatography.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Montelukast Nitrile Assay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of synthetic intermediates is critical for ensuring the quality and purity of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method for the assay of Montelukast nitrile, a key intermediate in the synthesis of Montelukast. While a dedicated, publicly available validated method for this compound is not prevalent, this guide leverages data from validated HPLC methods for Montelukast sodium that include the analysis of its process-related impurities, among which this compound is a known entity.

Experimental Protocols

This section details a representative Reverse-Phase HPLC (RP-HPLC) method for the analysis of Montelukast and its related impurities, including the nitrile intermediate. As a point of comparison, the principles of a Liquid Chromatography-Mass Spectrometry (LC-MS) method are also outlined, highlighting an alternative approach for identification and quantification.

Validated RP-HPLC Method for Montelukast and Its Impurities

This method is adapted from established procedures for the analysis of Montelukast sodium and its process-related impurities.

  • Chromatographic System: A liquid chromatograph equipped with a UV detector and a data acquisition system.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic solvent.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (minutes) % Mobile Phase B
    0 40
    15 70
    25 70
    30 40

    | 35 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 234 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a known concentration.

Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher specificity and sensitivity, particularly for impurity identification.

  • LC System: A UPLC or HPLC system coupled to a mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Chromatographic Conditions: Similar to the HPLC method, but may be optimized for faster analysis and compatibility with the MS detector.

  • Data Analysis: The molecular weight information obtained from the mass spectrometer provides confident identification of impurities like this compound.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical validation parameters for an HPLC method used for the analysis of impurities in Montelukast synthesis. These parameters are indicative of the performance expected for the quantification of this compound.

Validation ParameterHPLC MethodLC-MS Method
Linearity (R²) ≥ 0.999≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) ≤ 2.0%≤ 5.0%
Limit of Detection (LOD) ~0.01% of nominal concentrationLower than HPLC, typically in the ng/mL range.
Limit of Quantification (LOQ) ~0.03% of nominal concentrationLower than HPLC, typically in the ng/mL range.
Specificity Good, based on retention time.Excellent, based on mass-to-charge ratio.

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of an HPLC method for the assay of a synthetic intermediate like this compound.

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol start->protocol specificity Specificity (Peak Purity & Resolution) protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability Testing specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability documentation Documentation & Validation Report system_suitability->documentation end End: Method Validated documentation->end

Caption: Workflow for HPLC Method Validation.

Comparative analysis of different synthetic routes to Montelukast

Author: BenchChem Technical Support Team. Date: November 2025

Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist, is a widely prescribed medication for the management of asthma and seasonal allergic rhinitis. The synthesis of this complex molecule has evolved significantly from its initial discovery to large-scale manufacturing, with each new route aiming to improve efficiency, reduce costs, and enhance safety and environmental friendliness. This guide provides a comparative analysis of three key synthetic strategies: the original Medicinal Chemistry Route, an improved Process Development Route, and a more recent Convergent Route featuring a Heck coupling reaction.

Comparative Performance of Synthetic Routes

The evolution of Montelukast synthesis has led to significant improvements in overall yield and process efficiency, moving from a lengthy, linear synthesis to more convergent and scalable approaches. The following table summarizes the key quantitative differences between the three primary synthetic routes.

ParameterMedicinal Chemistry RouteProcess Development RouteConvergent (Heck Coupling) Route
Number of Steps ~12 steps~8 steps~6 steps
Overall Yield LowModerateHigh
Key Reagents LiAlH₄, NaH, KH, MeLi, (-)-DIPClGrignard reagents, MsCl, DIPEAPd(OAc)₂, (o-tolyl)₃P, DIPEA
Purification Column chromatographyCrystallizationCrystallization
Scalability PoorGoodExcellent
Reported Purity >98%>99.5%>99.5%

Synthetic Route Overviews

The synthesis of Montelukast fundamentally involves the coupling of two key intermediates: a chiral diol derivative and a thiol-containing side chain. The primary differences in the synthetic routes lie in the construction of these intermediates and the final coupling strategy.

Medicinal Chemistry Route

The initial route developed for the discovery of Montelukast is a linear synthesis characterized by a higher number of steps and the use of hazardous reagents, making it less suitable for large-scale production.[1] Key features include the use of protecting groups and purification by column chromatography.[1]

Medicinal_Chemistry_Route A 7-chloroquinaldine C Aldehyde Intermediate A->C Acetic anhydride B Isophthalaldehyde B->C D Secondary Alcohol C->D MeMgBr E Ketone Intermediate D->E MnO₂ F Keto Ester E->F (MeO)₂CO, NaH G Di-ester F->G Benzyl bromide, NaH H Keto Acid G->H AcOH, HCl I Keto Ester (Final) H->I MeI, K₂CO₃ J Chiral Hydroxy Ester I->J Asymmetric Reduction ((-)-DIPCl) K Diol Intermediate J->K MeMgCl, CeCl₃ M Mesylated Diol K->M MsCl, DIPEA L Thiol Side Chain N Montelukast L->N n-BuLi M->N

Medicinal Chemistry Route to Montelukast
Process Development Route

To overcome the limitations of the medicinal chemistry route, a more streamlined process was developed for larger-scale synthesis. This route reduces the number of steps, avoids some of the more hazardous reagents, and utilizes crystallization for purification, which is more amenable to industrial production.[1]

Process_Development_Route A 7-chloroquinaldine C Aldehyde Intermediate A->C Acetic anhydride B Isophthalaldehyde B->C D Allyl Alcohol C->D VinylMgBr F Keto Ester D->F Pd(OAc)₂ E Methyl 2-iodobenzoate E->F G Chiral Hydroxy Ester F->G Asymmetric Reduction ((-)-DIPCl or Biocatalyst) H Diol Intermediate G->H MeMgCl, CeCl₃ J Mesylated Diol H->J MsCl, DIPEA I Thiol Side Chain K Montelukast I->K n-BuLi J->K

Process Development Route to Montelukast
Convergent Route (Heck Coupling)

A more modern and convergent approach utilizes a palladium-catalyzed Heck coupling reaction to form a key carbon-carbon bond, significantly shortening the synthesis.[2][3] This route is highly efficient and scalable, representing a state-of-the-art method for Montelukast production.

Convergent_Heck_Route A Allyl Alcohol Intermediate C Keto tert-Alcohol A->C Heck Coupling (Pd(OAc)₂, (o-tolyl)₃P, DIPEA) B 2-(2-halophenyl)propan-2-ol B->C D Chiral Diol Intermediate C->D Asymmetric Hydrogenation ((R)-Xyl-BINAP)((R,R)-DPEN)RuCl₂) F Mesylated Diol D->F MsCl, DIPEA E Thiol Side Chain G Montelukast E->G n-BuLi F->G

Convergent Heck Coupling Route to Montelukast

Mechanism of Action: Cysteinyl Leukotriene Receptor Antagonism

Montelukast exerts its therapeutic effect by selectively antagonizing the cysteinyl leukotriene receptor 1 (CysLT1).[4] Cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) are potent inflammatory mediators released from various cells, including mast cells and eosinophils.[5] Upon binding to CysLT1 receptors on airway smooth muscle cells and other pro-inflammatory cells, they trigger a cascade of events leading to bronchoconstriction, increased vascular permeability, mucus secretion, and recruitment of eosinophils – the hallmark features of asthma and allergic rhinitis.[5] Montelukast competitively blocks the binding of LTD₄ to the CysLT1 receptor, thereby inhibiting these downstream inflammatory responses.[4]

Montelukast_Signaling_Pathway cluster_membrane Cell Membrane CysLT1 CysLT1 Receptor G_Protein Gq Protein Activation CysLT1->G_Protein Activates No_Response Inhibition of Inflammatory Response CysLT1->No_Response Leads to Leukotriene Leukotriene D₄ (LTD₄) Leukotriene->CysLT1 Binds to Montelukast Montelukast Montelukast->CysLT1 Blocks PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP₃ and DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ PKC Activation IP3_DAG->Ca_PKC Response Bronchoconstriction Inflammation Mucus Secretion Ca_PKC->Response

Montelukast Signaling Pathway

Experimental Protocols

Key Experiment 1: Asymmetric Reduction of Keto Ester (Process Development Route)

Objective: To stereoselectively reduce the keto ester intermediate to the corresponding (S)-chiral alcohol, a key precursor to the diol.

Materials:

  • (E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate (Keto Ester)

  • (-)-B-chlorodiisopinocamphenylborane ((-)-DIP-Chloride™)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Glacial Acetic Acid

  • Toluene

  • Hexanes

  • Nitrogen or Argon gas supply

  • Reaction vessel with temperature control

Procedure:

  • A solution of the keto ester in anhydrous THF is prepared in a reaction vessel under an inert atmosphere (Nitrogen or Argon).

  • The solution is cooled to a temperature between -25 °C and -15 °C.

  • A solution of (-)-DIP-Chloride™ in THF is added dropwise to the cooled keto ester solution, maintaining the temperature below -15 °C.

  • The reaction mixture is stirred at this temperature for several hours, with progress monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction is quenched by the slow addition of methanol.

  • The mixture is warmed to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in toluene and washed with aqueous acetic acid and then water.

  • The organic layer is concentrated, and the chiral hydroxy ester product is crystallized from a toluene/hexanes mixture.

  • The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis. A biocatalytic approach using a ketoreductase enzyme can also be employed as a more environmentally friendly alternative to (-)-DIP-Chloride™.[6]

Key Experiment 2: Grignard Reaction for Diol Formation (Process Development Route)

Objective: To convert the chiral hydroxy ester to the key diol intermediate via a Grignard reaction.

Materials:

  • (S)-chiral hydroxy ester

  • Methylmagnesium chloride (MeMgCl) or Methylmagnesium bromide (MeMgBr) in THF

  • Cerium(III) chloride (CeCl₃), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Toluene

  • Aqueous ammonium chloride solution

  • Aqueous acetic acid solution

  • Nitrogen or Argon gas supply

  • Reaction vessel with temperature control

Procedure:

  • Anhydrous cerium(III) chloride is suspended in anhydrous THF in a reaction vessel under an inert atmosphere and cooled to 0 °C.

  • A solution of methylmagnesium chloride in THF is added dropwise to the cerium chloride suspension, and the mixture is stirred for 1-2 hours at 0 °C.

  • A solution of the (S)-chiral hydroxy ester in anhydrous THF is then added slowly to the Grignard reagent mixture, maintaining the temperature below 5 °C.

  • The reaction is stirred at 0-5 °C for several hours until completion, as monitored by TLC or HPLC.

  • The reaction is carefully quenched by the addition of aqueous ammonium chloride solution or dilute acetic acid.

  • The mixture is extracted with toluene, and the organic layer is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude diol is purified by crystallization from a suitable solvent system, such as toluene/hexanes, to yield the pure diol intermediate. The product is characterized by NMR and Mass Spectrometry.[7]

Key Experiment 3: Coupling of Mesylated Diol with Thiol Side Chain

Objective: To couple the activated diol intermediate with the thiol side chain to form the core structure of Montelukast.

Materials:

  • Diol intermediate

  • Methanesulfonyl chloride (MsCl)

  • Diisopropylethylamine (DIPEA) or other suitable base

  • [1-(Mercaptomethyl)cyclopropyl]acetic acid (Thiol side chain)

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Toluene

  • Aqueous tartaric acid solution

  • Ethyl acetate

  • Hexanes

  • Dicyclohexylamine (for salt formation and purification)

  • Nitrogen or Argon gas supply

  • Reaction vessel with temperature control

Procedure:

  • Mesylation of the Diol: The diol intermediate is dissolved in a mixture of toluene and acetonitrile in a reaction vessel under an inert atmosphere and cooled to approximately -25 °C.

  • DIPEA is added, followed by the dropwise addition of methanesulfonyl chloride, maintaining the low temperature. The reaction proceeds to selectively mesylate the secondary alcohol.[1]

  • Thiol Coupling: In a separate vessel, the [1-(mercaptomethyl)cyclopropyl]acetic acid is dissolved in anhydrous THF under an inert atmosphere and cooled to around -15 °C.

  • Two equivalents of n-butyllithium are slowly added to form the dilithium salt of the thiol.

  • The solution of the in-situ generated mesylate is then added to the dilithium salt solution at a low temperature (e.g., -5 °C).

  • The reaction mixture is stirred for several hours, allowing the temperature to slowly rise. Reaction progress is monitored by HPLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium chloride or tartaric acid.

  • The product is extracted with ethyl acetate, and the organic layer is washed with water and brine.

  • The organic layer is concentrated to yield crude Montelukast free acid.

  • Purification: The crude acid is often converted to a salt, such as the dicyclohexylamine salt, to facilitate purification by crystallization. The purified salt is then converted back to the free acid and subsequently to the sodium salt.[1]

References

Montelukast nitrile versus other leukotriene receptor antagonist intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Leukotriene Receptor Antagonist Intermediates

Leukotriene receptor antagonists are a class of drugs that function by blocking the action of leukotrienes, which are inflammatory chemicals the body releases in response to allergens.[1] Montelukast is a widely used leukotriene receptor antagonist for the management of asthma and allergic rhinitis.[2][3] The synthesis of Montelukast and other drugs in this class involves several key intermediates. This guide provides a comparative analysis of Montelukast nitrile, a crucial intermediate, with other significant intermediates used in the synthesis of leukotriene receptor antagonists.

The manufacturing process of Montelukast has evolved to improve yield, purity, and safety, leading to the development of various synthetic routes and intermediates.[4][5] This comparison will focus on aspects critical to drug development professionals, such as synthetic pathways, yield, purity, and the role of each intermediate in the final drug molecule's integrity.

Overview of Key Intermediates

The synthesis of leukotriene receptor antagonists like Montelukast is a multi-step process involving several key intermediates. Besides this compound, other notable intermediates include the diol, mesylate, and various ester derivatives. Each of these plays a pivotal role in constructing the final complex structure of the active pharmaceutical ingredient (API).[5][6]

Table 1: Key Intermediates in Montelukast Synthesis

Intermediate NameChemical Structure (Simplified Representation)Key Role in Synthesis
This compoundContains a nitrile (-C≡N) functional groupPrecursor to the carboxylic acid group in the final API.[7]
Diol IntermediateContains two hydroxyl (-OH) groupsA central building block for assembling the main carbon skeleton.[6]
Mesylate IntermediateContains a mesyl (-SO₂CH₃) leaving groupFacilitates the coupling of different parts of the molecule.[5]
Ester IntermediatesContains an ester (-COOR) functional groupOften used to protect reactive groups or as precursors to other functionalities.[4]

Comparative Analysis of Synthetic Pathways

The synthetic route chosen for a pharmaceutical compound can significantly impact its cost, environmental footprint, and the profile of impurities. Various strategies have been developed for the synthesis of Montelukast, each with its own set of intermediates and reaction conditions.

Synthesis via this compound

A common and efficient route to Montelukast involves the use of this compound. This pathway is favored for its high yield and purity.[7] The nitrile group is typically introduced via a nucleophilic substitution reaction, for instance, by reacting a mesylated alcohol with sodium cyanide.[4] A key advantage of this intermediate is its stability and the relatively straightforward hydrolysis of the nitrile to the final carboxylic acid.[7]

Experimental Protocol: Synthesis of Hydroxy-Nitrile Intermediate

A described method for synthesizing a hydroxy-nitrile intermediate involves reacting a cyclic sulfite with sodium cyanide and a catalytic amount of sodium iodide.[4]

  • Materials: Cyclic sulfite intermediate, sodium cyanide (NaCN), sodium iodide (NaI), appropriate solvent (e.g., DMF).

  • Procedure:

    • Dissolve the cyclic sulfite intermediate in the solvent in a reaction vessel.

    • Add sodium cyanide and a catalytic amount of sodium iodide to the solution.

    • Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Extract the product with a suitable organic solvent.

    • Purify the resulting hydroxy-nitrile intermediate using column chromatography or recrystallization.

Alternative Synthetic Routes

Other synthetic strategies for Montelukast avoid the nitrile intermediate. For example, some routes proceed through a diol intermediate which is then functionalized.[6] While these methods can also be effective, they may involve more complex protection and deprotection steps. The choice of pathway often depends on the availability of starting materials, cost considerations, and the desired impurity profile of the final product.

Diagram 1: Simplified Synthetic Pathways to Montelukast

G cluster_0 Nitrile Pathway cluster_1 Alternative Pathway Cyclic_Sulfite Cyclic Sulfite Hydroxy_Nitrile Hydroxy-Nitrile Intermediate Cyclic_Sulfite->Hydroxy_Nitrile NaCN, NaI Montelukast_Nitrile This compound Hydroxy_Nitrile->Montelukast_Nitrile Coupling Reactions Montelukast Montelukast Montelukast_Nitrile->Montelukast Hydrolysis Diol_Intermediate Diol Intermediate Mesylate_Intermediate Mesylate Intermediate Diol_Intermediate->Mesylate_Intermediate Mesylation Coupled_Product Coupled Product Mesylate_Intermediate->Coupled_Product Thiol Addition Coupled_Product->Montelukast Final Steps

Caption: Comparison of synthetic routes to Montelukast.

Performance Data: Yield and Purity

The efficiency of a synthetic intermediate is often judged by the yield and purity it affords in subsequent steps and in the final active pharmaceutical ingredient.

Table 2: Comparative Performance Data of Intermediates

IntermediateTypical Yield (%)Typical Purity (%) (HPLC)Reference
This compound>85>99[4]
Diol Intermediate8699.6 (ee)[4]
Mesylate IntermediateHigh (often used in situ)High[5]
Final Montelukast Sodium~75 (overall from amine salt)>99.5[8]

Note: Yields and purities are highly dependent on the specific reaction conditions and purification methods used.

High-performance liquid chromatography (HPLC) is a standard analytical technique for determining the purity of Montelukast and its intermediates.[9] The purity of the diol intermediate, for example, is critical for the successful crystallization of the subsequent mesylate intermediate.[6] Similarly, the purity of this compound directly impacts the impurity profile of the final Montelukast API.[10]

Leukotriene Signaling Pathway

To understand the importance of leukotriene receptor antagonists, it is essential to be familiar with the leukotriene signaling pathway. Leukotrienes are potent inflammatory mediators derived from arachidonic acid.[11] They play a crucial role in the pathophysiology of asthma and allergic reactions by causing bronchoconstriction, increased mucus production, and inflammation.[1][12] Montelukast acts as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), thereby blocking the effects of leukotrienes like LTD4.[3]

Diagram 2: Leukotriene Signaling Pathway and Point of Intervention

G Arachidonic_Acid Arachidonic Acid 5_LOX 5-Lipoxygenase Arachidonic_Acid->5_LOX LTA4 Leukotriene A4 (LTA4) 5_LOX->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLT1_Receptor CysLT1 Receptor LTD4->CysLT1_Receptor Inflammatory_Response Inflammatory Response (Bronchoconstriction, etc.) CysLT1_Receptor->Inflammatory_Response Montelukast Montelukast Montelukast->CysLT1_Receptor Blocks

Caption: Leukotriene pathway and Montelukast's action.

Conclusion

The choice of synthetic intermediates is a critical decision in the development of leukotriene receptor antagonists like Montelukast. This compound stands out as a highly efficient intermediate, offering advantages in terms of yield and purity in the final API. While alternative routes utilizing intermediates like the diol also present viable options, the nitrile pathway is often preferred for its robustness and scalability. A thorough understanding of the synthetic options and the underlying biological pathways is essential for researchers and drug development professionals to optimize the production of these important therapeutic agents.

References

Spectroscopic Showdown: Unveiling the Chemical Structures of Montelukast Nitrile and Montelukast Sodium

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the spectroscopic confirmation of Montelukast nitrile, a key intermediate in the synthesis of the asthma medication Montelukast. This guide provides a detailed comparison of the spectroscopic data of this compound with its active pharmaceutical ingredient counterpart, Montelukast sodium, supported by experimental data and protocols.

Introduction

Montelukast is a widely prescribed leukotriene receptor antagonist used in the management of asthma and allergic rhinitis. The synthesis of Montelukast sodium, the active pharmaceutical ingredient, often proceeds through a nitrile intermediate, this compound. The precise chemical structure and purity of this intermediate are critical to ensure the quality and efficacy of the final drug product. This guide details the spectroscopic techniques used to confirm the chemical structure of this compound and provides a comparative analysis with Montelukast sodium.

Comparative Spectroscopic Analysis

The structural differences between this compound and Montelukast sodium, primarily the conversion of the nitrile group to a sodium carboxylate, give rise to distinct spectroscopic signatures. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.

Chemical Shift (δ ppm) This compound (Tentative) Montelukast Sodium (Reported) Assignment
~7.0 - 8.5Multiple peaksMultiple peaksAromatic protons (quinoline and phenyl rings)
~7.35 (d)Peak presentPeak presentStyrenic proton (-CH=CH-)
~4.0 (t)Peak presentPeak presentMethine proton (-CH(S)-)
~2.5 - 3.0Multiple peaksMultiple peaksMethylene protons (-CH₂-)
~2.3Peak presentPeak presentMethylene protons adjacent to nitrile/carboxyl
~1.6SingletSingletMethyl protons (-C(CH₃)₂)
~0.4Multiplet0.39Cyclopropyl protons
-No peak11.2 (broad s)Carboxylic acid proton (-COOH)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy probes the carbon framework of a molecule.

Chemical Shift (δ ppm) This compound (Tentative) Montelukast Sodium (Reported) Assignment
~175No peakPeak presentCarboxylate carbon (-COO⁻Na⁺)
~118Peak presentNo peakNitrile carbon (-C≡N)
~120 - 160Multiple peaksMultiple peaksAromatic and vinylic carbons
~73Peak presentPeak presentQuaternary carbon (-C(CH₃)₂)
~50Peak presentPeak presentMethine carbon (-CH(S)-)
~20 - 40Multiple peaksMultiple peaksMethylene and cyclopropyl carbons
~31Peak presentPeak presentMethyl carbons (-C(CH₃)₂)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹) This compound (Characteristic) Montelukast Sodium (Reported) Assignment
~2245StrongAbsentC≡N stretch (Nitrile)
3437 - 3396BroadBroadO-H stretch (Alcohol)[1][2][3]
3057MediumMediumAromatic C-H stretch[1][2]
2925MediumMediumAliphatic C-H stretch[1]
1710 - 1633AbsentStrongC=O stretch (Carboxylate)[1]
1131MediumMediumC-Cl stretch[1]
Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern of a molecule.

Parameter This compound Montelukast
Molecular Formula C₃₅H₃₅ClN₂OSC₃₅H₃₆ClNO₃S
Molecular Weight 567.18 g/mol 586.18 g/mol
[M+H]⁺ (m/z) 568.2586.2179
Key Fragment Ions (m/z) Not detailed in search results568.2, 524.2, 440.2, 422.1, 292.1, 278.1

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample (this compound or Montelukast sodium).

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-200 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the peaks to the corresponding protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR).

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.

LC Conditions (Typical):

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the compound of interest.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

MS Conditions (Typical for ESI in positive ion mode):

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-500 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and obtain a characteristic fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic confirmation of this compound's chemical structure.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample FTIR FT-IR Spectroscopy Purification->FTIR Sample MS Mass Spectrometry Purification->MS Sample Data_Interpretation Spectral Data Interpretation NMR->Data_Interpretation FTIR->Data_Interpretation MS->Data_Interpretation Structure_Confirmation Chemical Structure Confirmation Data_Interpretation->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: Workflow for Spectroscopic Confirmation of this compound.

Conclusion

The spectroscopic techniques of NMR, FT-IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous confirmation of the chemical structure of this compound. By comparing the spectral data of the nitrile intermediate with that of the final active pharmaceutical ingredient, Montelukast sodium, researchers and drug development professionals can ensure the identity, purity, and quality of this critical synthetic intermediate, ultimately contributing to the safety and efficacy of the final medicinal product.

References

Orthogonal Analytical Techniques for Purity Assessment of Montelukast Nitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Montelukast, a leukotriene receptor antagonist, is widely used in the treatment of asthma and allergic rhinitis. Its synthesis involves a key intermediate, Montelukast nitrile. Ensuring the purity of this nitrile precursor is paramount to controlling impurities in the final API. This guide provides a comparative overview of orthogonal analytical techniques for the comprehensive purity assessment of this compound, supported by experimental data and detailed methodologies.

Orthogonal analytical techniques are distinct methods that measure the same analyte based on different chemical or physical principles. Their use provides a more complete impurity profile and enhances confidence in the analytical results. For this compound, a combination of chromatographic and spectroscopic methods is essential for robust purity evaluation.

Comparative Analysis of Orthogonal Techniques

A multi-faceted approach is crucial for the comprehensive analysis of this compound's purity.[1] High-performance liquid chromatography (HPLC) is a primary tool for profiling impurities.[1] For impurities that are volatile, gas chromatography-mass spectrometry (GC-MS) is an indispensable method, particularly for analyzing residual solvents.[1] Furthermore, liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, offering quick insights into the molecular weight and potential structural characteristics of impurities.[1]

Analytical Technique Principle Primary Application for this compound Purity Strengths Limitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Differential partitioning of analytes between a stationary phase and a mobile phase.Quantification of the main component and known/unknown impurities. Stability indicating assays.High precision, accuracy, and resolution for non-volatile and thermally labile compounds.[2][3] Widely available and validated methods for Montelukast exist.[2][3][4]May not detect non-chromophoric impurities. Co-elution of impurities can occur.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis.Detection and quantification of residual solvents and volatile genotoxic impurities (e.g., methyl iodide, methyl methanesulfonate) from the synthesis process.[5]High sensitivity and specificity for volatile and semi-volatile compounds.[5] Provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation of HPLC with the mass analysis of mass spectrometry.Identification and structural elucidation of unknown impurities and degradation products.[1][6] Confirmation of known impurities.High sensitivity and selectivity.[7] Provides molecular weight information, aiding in impurity identification.[6]Matrix effects can suppress or enhance ionization. Quantification can be more complex than with UV detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Definitive structural elucidation of isolated impurities.[1] Determination of enantiomeric purity.[8]Provides detailed structural information, including stereochemistry.[1] Non-destructive technique.Lower sensitivity compared to chromatographic methods. Requires higher sample concentrations and isolation of impurities for full characterization.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical techniques. The following protocols are based on established methods for Montelukast and can be adapted and validated for this compound.

HPLC Method for Impurity Profiling

This method is designed for the separation and quantification of this compound and its related impurities.

  • Chromatographic Conditions:

    • Column: Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size.[4]

    • Mobile Phase: A gradient of acetonitrile and 1 mM sodium acetate buffer (pH adjusted to 6.3 with acetic acid).[2][3]

    • Flow Rate: 1.5 mL/min.[2][3]

    • Detection: UV at 285 nm.[2][3]

    • Injection Volume: 20 µL.[3][4]

    • Column Temperature: 40 °C.[4]

  • Sample Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a concentration of 100 µg/mL.[2][3]

    • Filter the solution through a 0.45 µm membrane filter before injection.[2][3]

  • Validation Parameters:

    • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision (intra-day and inter-day), limit of detection (LOD), and limit of quantification (LOQ).[2][3][4]

GC-MS Method for Genotoxic Impurity Analysis

This method is suitable for the detection and quantification of potential genotoxic impurities such as methyl iodide and methyl methanesulfonate.[5]

  • Chromatographic and Spectrometric Conditions:

    • Column: Rtx-1301 or equivalent.[5]

    • Carrier Gas: Helium.

    • Injector Temperature: 200 °C.

    • Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp to 220 °C at 10 °C/min.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 30-300.

  • Sample Preparation:

    • Dissolve a known amount of this compound in chloroform to achieve a suitable concentration for analysis.[5]

    • Prepare standard solutions of the target genotoxic impurities in chloroform.

  • Validation Parameters:

    • The method's specificity, LOD, LOQ, linearity, accuracy, and precision should be thoroughly validated.[5] The LOD and LOQ for methyl iodide and methyl methanesulfonate have been reported to be as low as 0.02 µg/ml and 0.06 µg/ml, respectively.[5]

LC-MS Method for Impurity Identification

This protocol is designed for the identification and structural characterization of unknown impurities.

  • Chromatographic and Spectrometric Conditions:

    • Column: YMC-pack pro C18, 50 x 4.6 mm, S-3 μm.[7]

    • Mobile Phase: Isocratic mixture of 10mM ammonium formate (pH 4.0) and acetonitrile (20:80 v/v).[7]

    • Flow Rate: 0.8 mL/min.[7]

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[7][9]

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

    • Detection: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for unknown identification.[7]

  • Sample Preparation:

    • Prepare the sample as described in the HPLC method.

    • For trace-level impurities, solid-phase extraction (SPE) can be employed for pre-concentration.[1]

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound using orthogonal analytical techniques.

Purity_Assessment_Workflow cluster_0 Purity Assessment of this compound Start This compound Sample HPLC_UV HPLC-UV Analysis (Primary Purity & Impurity Profile) Start->HPLC_UV GC_MS GC-MS Analysis (Volatile Impurities & Residual Solvents) Start->GC_MS LC_MS LC-MS Analysis (Impurity Identification) HPLC_UV->LC_MS Unknown Peak Detected Decision Purity Specification Met? HPLC_UV->Decision GC_MS->Decision Isolate Isolate Unknown Impurities LC_MS->Isolate Structure Not Confirmed NMR NMR Spectroscopy (Structural Elucidation of Isolated Impurities) NMR->Decision Release Release for Further Processing Decision->Release Yes Investigate Investigate and Remediate Decision->Investigate No Isolate->NMR

Caption: Workflow for this compound Purity Assessment.

By employing these orthogonal analytical techniques in a structured workflow, researchers and drug development professionals can ensure a thorough understanding of the impurity profile of this compound, leading to a safer and more effective final drug product.

References

Qualification of Montelukast Nitrile as a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the qualification process for Montelukast Nitrile as a Certified Reference Material (CRM) against the established CRM for Montelukast Sodium. This document outlines the necessary experimental protocols, data presentation, and characterization required to establish this compound as a reliable standard for analytical and research purposes.

Introduction to Montelukast and its Nitrile Intermediate

Montelukast is a potent and selective leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.[1] Its synthesis often involves a key intermediate, this compound (1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetonitrile).[1][2] While Montelukast Sodium is a well-characterized active pharmaceutical ingredient (API) with established certified reference materials, this compound is primarily considered a process impurity.[1] However, the qualification of this compound as a CRM is crucial for the accurate quantification of impurities in Montelukast drug substances and for process control during manufacturing.

Comparative Qualification a Approach

The establishment of a chemical as a Certified Reference Material involves rigorous testing to confirm its identity, purity, and stability. The following sections compare the hypothetical qualification of this compound with the established procedures for Montelukast Sodium CRM.

Physicochemical Properties

A fundamental step in CRM qualification is the determination of basic physicochemical properties.

PropertyThis compoundMontelukast Sodium
Chemical Formula C₃₅H₃₅ClN₂OSC₃₅H₃₅ClNNaO₃S
Molecular Weight 567.18 g/mol 608.17 g/mol
Appearance Off-white to pale yellow solid (Assumed)White to off-white powder
Solubility Soluble in organic solvents like acetonitrile, methanol (Assumed)Freely soluble in ethanol, methanol, and water; practically insoluble in acetonitrile[3]

Experimental Protocols for Qualification

Identification and Structural Confirmation

Comprehensive spectroscopic analysis is required to unequivocally confirm the chemical structure of the candidate reference material.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Process the data and assign the chemical shifts to the respective protons and carbons in the molecule.

    • Compare the obtained spectra with the expected structure.

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Protocol:

    • Prepare the sample as a KBr pellet or using an ATR accessory.

    • Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C≡N stretch for nitrile, O-H stretch for hydroxyl, C=C and C=N stretches for aromatic rings).

3.1.3. Mass Spectrometry (MS)

  • Protocol:

    • Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum in positive ion mode.

    • Determine the molecular ion peak ([M+H]⁺) and compare it with the calculated molecular weight.

    • Perform fragmentation analysis (MS/MS) to further confirm the structure.

Purity Determination

The purity of a CRM is a critical parameter and is typically assessed using a combination of chromatographic and other analytical techniques.

3.2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A stability-indicating HPLC method is essential to separate the main component from any process-related impurities and degradation products.

  • Protocol:

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 250 mm, 5 µm

      • Mobile Phase: Acetonitrile and 0.01M Potassium di-hydrogen orthophosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) in a gradient or isocratic mode. A typical starting point could be a 70:30 (v/v) ratio of acetonitrile to buffer.[3]

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 285 nm[4]

      • Injection Volume: 10 µL

      • Column Temperature: 25 °C

    • Sample Preparation:

      • Accurately weigh and dissolve the this compound candidate material in the mobile phase to a concentration of approximately 100 µg/mL.

    • Analysis:

      • Inject the sample and record the chromatogram.

      • Calculate the purity by the area normalization method, assuming all impurities have a similar response factor to the main peak. For higher accuracy, the use of relative response factors for known impurities is recommended.

Comparative Purity Data (Hypothetical for this compound):

ParameterThis compound CRM (Target)Montelukast Sodium CRM (Typical)
Purity by HPLC (Area %) ≥ 99.5%≥ 99.5%
Individual Impurity ≤ 0.15%≤ 0.15%
Total Impurities ≤ 0.5%≤ 0.5%
Stability Assessment

Stability studies are performed to establish the storage conditions and shelf life of the CRM.

  • Protocol (Forced Degradation):

    • Subject the this compound candidate material to stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

      • Thermal Degradation: Dry heat at 105°C for 24 hours

      • Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.

    • Analyze the stressed samples using the validated stability-indicating HPLC method to assess for degradation.

Mandatory Visualizations

// Nodes Leukotrienes [label="Leukotrienes (LTD4)", fillcolor="#FBBC05", fontcolor="#202124"]; CysLT1 [label="CysLT1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_Protein [label="G-Protein Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_Release [label="Increased Intracellular Ca²⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C (PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammatory Response\n(Bronchoconstriction, Mucus Secretion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Montelukast [label="Montelukast", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Leukotrienes -> CysLT1 [label="Binds to"]; CysLT1 -> G_Protein; G_Protein -> PLC; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_Release; DAG -> PKC; Ca_Release -> Inflammation; PKC -> Inflammation; Montelukast -> CysLT1 [label="Blocks", style=dashed, color="#EA4335", arrowhead=tee]; } }

Caption: Montelukast Signaling Pathway.

// Nodes Start [label="Candidate Material Selection\n(this compound)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Identity [label="Identity Confirmation\n(NMR, IR, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purity [label="Purity Assessment\n(HPLC, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stability [label="Stability Studies\n(Forced Degradation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Review [label="Data Review and\nCharacterization Report", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Certification [label="Certification as CRM\n(with Certificate of Analysis)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Identity; Start -> Purity; Start -> Stability; Identity -> Data_Review; Purity -> Data_Review; Stability -> Data_Review; Data_Review -> Certification; }

Caption: CRM Qualification Workflow.

Conclusion

The qualification of this compound as a Certified Reference Material follows the same fundamental principles as for any other CRM, including the well-established Montelukast Sodium CRM. The core requirements are the unambiguous confirmation of its chemical identity, a high and accurately determined purity, and demonstrated stability under defined storage conditions. By following the outlined experimental protocols, this compound can be established as a valuable CRM for the pharmaceutical industry, enabling more accurate quality control and impurity profiling of Montelukast.

References

Efficiency in Montelukast Nitrile Synthesis: A Comparative Guide to Patented Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Montelukast, a widely used leukotriene receptor antagonist for the treatment of asthma and allergies, relies on a complex multi-step synthesis. A crucial component of this synthesis is the formation of a nitrile-containing intermediate, which ultimately forms part of the cyclopropaneacetic acid side chain. The efficiency of synthesizing this nitrile intermediate directly impacts the overall yield and cost-effectiveness of Montelukast production. This guide provides an objective comparison of patented methods for the synthesis of a key intermediate, 1-(hydroxymethyl)cyclopropylacetonitrile, presenting available experimental data to aid in the evaluation of different synthetic strategies.

Comparative Analysis of Synthetic Efficiency

The following table summarizes quantitative data from selected patented methods for the synthesis of 1-(hydroxymethyl)cyclopropylacetonitrile, a key precursor in the synthesis of Montelukast. The data highlights differences in starting materials, reaction conditions, and overall efficiency.

Parameter Method 1 (Based on CN103058884B) Method 2 (Based on CN113943231A) Method 3 (Based on WO2013149364A1)
Starting Material Tribromoneopentyl alcohol3-bromo-2,2-bis(bromomethyl)propyl acetateTribromo-neopentyl alcohol
Key Reagents Zn powder, Cuprous cyanide, Sodium carbonateSodium cyanide, Sodium hydroxide, Methyl tert-butyl etherZinc powder, Cyanide, Sodium carbonate/Potassium carbonate
Reaction Time 8 hours (displacement reaction)2-3 hours (displacement) + 3 hours (hydrolysis)4-6 hours (reduction step)
Reaction Temperature 70°C (displacement reaction)50°C (displacement), 30-40°C (hydrolysis)60-70°C (reduction step)
Overall Yield 88.02%78%70% (for methyl 1-(bromomethyl) cyclopropyl acetate)
Purity 97.03%97% (GC)90% (GC, for methyl 1-(bromomethyl) cyclopropyl acetate)

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the comparison table.

Method 1: Synthesis of 1-(hydroxymethyl)cyclopropylacetonitrile (CN103058884B)
  • Synthesis of 1-(bromomethyl)cyclopropyl methanol: Tribromoneopentyl alcohol is subjected to a reflux reaction in an organic solvent with Zn powder and a basic catalyst. After the reaction is complete, the mixture is cooled, and ammonia gas is introduced for dezincing post-treatment. The solid is removed by suction filtration, and the solvent is recovered from the filtrate to yield crude 1-(bromomethyl)cyclopropyl methanol.

  • Synthesis of 1-(hydroxymethyl)cyclopropylacetonitrile: 5.00 g (86.13% purity) of the crude 1-(bromomethyl)cyclopropyl methanol is mixed with 20 ml of DMF. 5.43 g of cuprous cyanide is added, and the system's pH is adjusted to 8 with sodium carbonate. The mixture is heated to 70°C and reacted for 8 hours, with completion monitored by gas chromatography. After cooling, 50 ml of chlorine bleach liquor is added and stirred for 2 hours. The mixture is extracted with 100 ml of dichloromethane. The combined organic phases are dried with 10 g of anhydrous sodium sulfate, filtered, and the solvent is recovered. The resulting brown oily matter is purified by vacuum distillation, collecting the fraction at 140-141°C/20mmHg to obtain 2.64 g of light yellow liquid (1-hydroxymethyl)cyclopropylacetonitrile.

Method 2: Synthesis of 1-(hydroxymethyl)cyclopropylacetonitrile (CN113943231A)
  • Preparation of crude 1-(bromomethyl)cyclopropyl acetate: This intermediate is prepared from 3-bromo-2,2-bis(bromomethyl)propyl acetate.

  • Synthesis of 1-(hydroxymethyl)cyclopropylacetonitrile: In a 3L three-neck flask, 280 g of a 30% aqueous sodium cyanide solution and 500 g of dimethyl sulfoxide are added. The mixture is heated to 40°C. 317.9 g of crude 1-(bromomethyl)cyclopropyl acetate (75.2% content) is added dropwise over 1-2 hours. The temperature is then raised to 50°C and the reaction is stirred for 2-3 hours. After cooling to 30°C, 260 g of a 30% sodium hydroxide solution is added dropwise, maintaining the temperature at 30-40°C. The reaction is held at this temperature for 3 hours. 1000 g of methyl tert-butyl ether is added for extraction. The organic phase is separated and the crude product is obtained by reduced pressure distillation, followed by rectification to yield 100.0 g of 1-(hydroxymethyl)cyclopropylacetonitrile.

Visualizing the Synthetic Workflow

The following diagrams illustrate the generalized synthetic pathways described in the patented methods for producing the key nitrile intermediate.

cluster_method1 Method 1 cluster_method2 Method 2 & 3 A1 Tribromoneopentyl alcohol B1 1-(bromomethyl)cyclopropyl methanol A1->B1  Zn, Base   C1 1-(hydroxymethyl)cyclopropyl acetonitrile B1->C1  CuCN, Na2CO3   A2 Tribromo-neopentyl alcohol / Pentaerythritol B2 Bromo-acetate Intermediate A2->B2  Acetylation/Bromination   C2 1-(hydroxymethyl)cyclopropyl acetonitrile B2->C2  NaCN, NaOH  

Caption: Patented Synthetic Routes to a Key Montelukast Nitrile Intermediate.

G start Starting Materials (e.g., Tribromoneopentyl alcohol) step1 Cyclopropane Ring Formation & Halogenation start->step1  Zn, Acid/Base   step2 Cyanation Reaction (Displacement of Halide) step1->step2  NaCN or CuCN   step3 Hydrolysis/Purification step2->step3 end_product 1-(hydroxymethyl)cyclopropyl acetonitrile step3->end_product

Caption: Generalized Experimental Workflow for Nitrile Intermediate Synthesis.

Comparative Guide to Genotoxic Impurity Assessment in the Synthesis of Montelukast Nitrile Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes and analytical methodologies for the assessment of potential genotoxic impurities (PGIs) in the synthesis of key nitrile intermediates of Montelukast. The focus is on providing actionable data and detailed protocols to support robust risk assessment and control strategies in pharmaceutical development.

Introduction to Genotoxic Impurities in Montelukast Synthesis

The synthesis of Montelukast, a potent leukotriene receptor antagonist, involves multiple steps with various reagents and intermediates. Some of these, if carried over into the final active pharmaceutical ingredient (API), could pose a genotoxic risk. Regulatory bodies mandate strict control of such impurities. A critical stage in many Montelukast synthetic pathways is the formation of a nitrile intermediate, which is a precursor to the side chain of the final molecule. This guide focuses on the assessment of genotoxic impurities that may arise during the synthesis of these nitrile intermediates.

Synthetic Routes to Montelukast Nitrile Intermediates and Potential Genotoxic Impurities

The core nitrile intermediate in several Montelukast syntheses is not a single entity but typically a precursor like [1-(hydroxymethyl)cyclopropyl]acetonitrile . This is subsequently converted to [1-(mercaptomethyl)cyclopropyl]acetic acid , a key building block. The potential for genotoxic impurity formation is closely linked to the specific reagents used in these transformations.

Two common synthetic strategies for preparing these intermediates are outlined below, highlighting the key reagents with genotoxic potential.

Table 1: Comparison of Synthetic Routes and Potential Genotoxic Impurities

Synthetic RouteKey TransformationReagents with Genotoxic PotentialPotential Genotoxic Impurities (PGIs)Remarks
Route A: Mesylation Pathway Conversion of a hydroxyl group to a leaving groupMethanesulfonyl Chloride (MsCl)Methyl methanesulfonate (MMS)MsCl is a common reagent for this transformation but is a known genotoxic agent. The formation of MMS as a byproduct is a significant concern.
Route B: Chlorination Pathway Conversion of a hydroxyl group to a chloro derivativeThionyl Chloride (SOCl₂)Alkyl chloridesThionyl chloride is another reagent used to activate the hydroxyl group. While not as high-risk as alkyl sulfonates, residual SOCl₂ and related byproducts need to be controlled.

Analytical Methodologies for PGI Detection

The choice of analytical technique is critical for the accurate detection and quantification of PGIs at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) for Alkyl Sulfonates

GC-MS is a highly sensitive and specific method for the detection of volatile and semi-volatile genotoxic impurities like methyl methanesulfonate (MMS).

Table 2: Performance Data for a Validated GC-MS Method for MMS

ParameterValue
Limit of Detection (LOD)0.1 ppm
Limit of Quantification (LOQ)0.3 ppm
Linearity (R²)> 0.999
Accuracy (% Recovery)95-105%
Precision (% RSD)< 5%
High-Performance Liquid Chromatography (HPLC) for Other Process-Related Impurities

Reverse-phase HPLC with UV or MS detection is a versatile technique for monitoring the purity of the nitrile intermediate and detecting less volatile impurities.

Experimental Protocols

Synthesis of [1-(hydroxymethyl)cyclopropyl]acetonitrile (Illustrative)
  • Starting Material: 1,1-cyclopropanedimethanol

  • Step 1: Monotosylation: React 1,1-cyclopropanedimethanol with one equivalent of p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) to selectively protect one hydroxyl group.

  • Step 2: Cyanation: The resulting tosylate is then reacted with a cyanide source (e.g., sodium cyanide) in a suitable solvent (e.g., DMSO) to introduce the nitrile group.

  • Purification: The product is purified by crystallization or column chromatography.

GC-MS Method for the Determination of Methyl Methanesulfonate (MMS)
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Parameters: Electron ionization (EI) mode at 70 eV. Scan range of m/z 30-200.

  • Sample Preparation: Dissolve a known amount of the nitrile intermediate in a suitable solvent (e.g., dichloromethane).

  • Quantification: Use a certified reference standard of MMS to prepare a calibration curve.

Visualizing the Assessment Workflow and Synthetic Pathways

Genotoxic Impurity Assessment Workflow

Genotoxic_Impurity_Assessment_Workflow cluster_synthesis Synthetic Route Evaluation cluster_analytical Analytical Method Development & Validation cluster_testing Impurity Testing & Control cluster_documentation Reporting & Regulatory Submission start Identify Synthetic Route for Nitrile Intermediate reagents Identify Potential Genotoxic Reagents (e.g., MsCl, SOCl2) start->reagents pgis Predict Potential Genotoxic Impurities (e.g., MMS) reagents->pgis method_dev Develop Sensitive Analytical Method (e.g., GC-MS) pgis->method_dev validation Validate Method (LOD, LOQ, Linearity, Accuracy, Precision) method_dev->validation testing Test Nitrile Intermediate Batches for PGIs validation->testing spec Establish Specification for PGIs based on TTC testing->spec control Implement Control Strategy (e.g., Process Modification, Purification) spec->control report Document Findings in a Risk Assessment Report control->report submission Include in Regulatory Submission report->submission

Genotoxic impurity assessment workflow.
Synthetic Pathway Highlighting PGI Formation

Montelukast_Nitrile_Synthesis_PGI cluster_main_path Main Synthetic Pathway cluster_activation Activation Step (Potential for PGI Formation) start 1,1-cyclopropanedimethanol intermediate1 Monoprotected Diol start->intermediate1 nitrile [1-(hydroxymethyl)cyclopropyl]acetonitrile intermediate1->nitrile reagent Methanesulfonyl Chloride (MsCl) nitrile->reagent Reaction to activate -OH pgi Methyl Methanesulfonate (MMS) reagent->pgi byproduct

PGI formation in the mesylation pathway.

Conclusion and Recommendations

The assessment and control of genotoxic impurities in the synthesis of this compound intermediates is a critical aspect of ensuring the safety of the final drug product. The choice of synthetic route has a direct impact on the potential for PGI formation, with the mesylation pathway requiring careful monitoring for the presence of methyl methanesulfonate. The use of a validated, highly sensitive analytical method such as GC-MS is essential for the reliable quantification of these impurities.

It is recommended that a thorough risk assessment be conducted for any chosen synthetic route, and a robust control strategy be implemented. This may include optimizing reaction conditions to minimize PGI formation, introducing purification steps to remove impurities, and setting appropriate specifications for the nitrile intermediate. By following these guidelines, researchers and drug developers can ensure the quality and safety of Montelukast.

Safety Operating Guide

A Step-by-Step Guide to the Proper Disposal of Montelukast Nitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical intermediates like montelukast nitrile is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, aligning with general best practices for pharmaceutical and chemical waste management.

This compound, an impurity and intermediate in the synthesis of Montelukast, requires careful handling due to its potential physiological effects.[1] While it is not classified as a "Hazardous Chemical" by the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard and is not regulated as dangerous goods for transport by the Department of Transportation (DOT) or International Air Transport Association (IATA), prudent disposal is essential.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing the appropriate personal protective equipment (PPE), including gloves, and eye and face protection.[2] Handle the material in a well-ventilated area to avoid inhalation of any dust.[1][3] In case of a spill, avoid dust generation during cleanup and sweep or vacuum the material into a suitable, closed container for disposal.[1][4]

Disposal Procedure for this compound

The primary recommended method for the disposal of this compound is through a licensed hazardous material disposal company.[1] This ensures compliance with all federal, state, and local regulations.[5][6]

Step 1: Segregation and Labeling

  • Isolate the this compound waste from other laboratory waste streams.

  • Place the waste in a clearly labeled, sealed container. The label should identify the contents as "this compound Waste" for proper handling by disposal personnel.

Step 2: Engagement of a Licensed Waste Disposal Vendor

  • Contact a certified hazardous waste disposal company that is experienced in handling pharmaceutical and chemical waste.

  • Provide the vendor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

Step 3: Incineration

  • The recommended method of destruction for this compound is incineration in a facility equipped with an afterburner and scrubber.[1] This high-temperature process ensures the complete destruction of the chemical compound. Most pharmaceutical waste is incinerated at a licensed medical incineration site.[7]

Step 4: Documentation

  • Maintain detailed records of the disposal process, including the name of the disposal vendor, the date of pickup, and the quantity of waste disposed of. This documentation is crucial for regulatory compliance.

Quantitative Data Summary

The following table summarizes key data for this compound impurity:

PropertyValueSource
Molecular Formula C35H35ClN2OS[1]
Molecular Weight 567.2 g/mol [1]
DOT Transport Regulation Not regulated as dangerous goods[1]
IATA Transport Regulation Not regulated as dangerous goods[1]
Environmental Hazards (ADR/RID, IMDG, IATA) No[1]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the general procedure outlined above is based on established principles of chemical waste management. The key "experiment" in this context is the validated disposal process, which relies on the expertise and certified capabilities of a licensed waste management partner. The validation of the incineration process itself is conducted by the specialized waste disposal facility to ensure it meets regulatory standards for destruction and emission control.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify this compound Waste B Wear Appropriate PPE (Gloves, Eye Protection) A->B C Segregate and Securely Contain Waste B->C D Label Container Clearly: 'this compound Waste' C->D E Store in a Designated, Secure Area D->E F Contact Licensed Hazardous Waste Disposal Vendor E->F G Provide Vendor with SDS F->G H Schedule Waste Pickup G->H I Vendor Transports to Permitted Facility H->I J Incineration with Afterburner and Scrubber I->J K Maintain Disposal Records (Manifests, Certificates) J->K

Caption: Disposal workflow for this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Montelukast Nitrile

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling and disposal of Montelukast nitrile. Given that this compound is a pharmaceutical-related compound with unknown potency, a highly cautious approach is paramount. The following procedures are based on best practices for managing potent research compounds and are designed to minimize exposure risk and ensure a safe laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

Due to the unknown toxicological properties of this compound, all handling should be performed within a certified chemical fume hood or other suitable containment enclosure. A comprehensive personal protective equipment (PPE) regimen is mandatory to prevent skin, eye, and respiratory exposure.

Recommended Personal Protective Equipment
PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile glovesProvides a primary and secondary barrier against contamination. Nitrile offers good resistance to a range of chemicals.
Eye Protection Chemical splash goggles or a full-face shieldProtects against splashes and aerosols. A face shield offers broader protection.
Lab Coat Disposable, solid-front, back-closing gownPrevents contamination of personal clothing and skin. The disposable nature eliminates the need for laundering contaminated apparel.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Recommended when handling powders or if there is a risk of aerosol generation.
Foot Protection Closed-toe shoesStandard laboratory practice to protect against spills.

Note: The toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, treating it as a potent compound is a necessary precaution.

Operational Plan for Handling this compound

Experimental Workflow

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_setup Prepare work area in a fume hood prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh prep_dissolve Dissolve in a suitable solvent prep_weigh->prep_dissolve exp_run Perform experimental procedures prep_dissolve->exp_run Proceed with experiment cleanup_decon Decontaminate surfaces exp_run->cleanup_decon Experiment complete cleanup_waste Segregate and dispose of waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE correctly cleanup_waste->cleanup_doff cleanup_wash Wash hands thoroughly cleanup_doff->cleanup_wash cluster_exposure Personal Exposure cluster_spill Spill Containment spill_exposure Spill or Exposure Occurs exp_skin Skin Contact: Wash with soap and water for 15 min. spill_exposure->exp_skin exp_eye Eye Contact: Rinse with water for 15 min. spill_exposure->exp_eye exp_inhalation Inhalation: Move to fresh air. spill_exposure->exp_inhalation spill_evacuate Evacuate immediate area spill_exposure->spill_evacuate exp_seek_medical Seek Immediate Medical Attention exp_skin->exp_seek_medical exp_eye->exp_seek_medical exp_inhalation->exp_seek_medical spill_notify Notify supervisor and EHS spill_evacuate->spill_notify spill_ppe Don appropriate PPE spill_notify->spill_ppe spill_contain Contain spill with absorbent material spill_ppe->spill_contain spill_clean Clean and decontaminate the area spill_contain->spill_clean spill_dispose Dispose of cleanup materials as hazardous waste spill_clean->spill_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Montelukast nitrile
Reactant of Route 2
Reactant of Route 2
Montelukast nitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.